2-Tert-butyl-4-methyl-6-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(11(2,3)4)10(13)9(6-7)12(14)15/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRFBTUMGBHDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395732 | |
| Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70444-48-3 | |
| Record name | 2-tert-butyl-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-TERT-BUTYL-4-METHYL-6-NITROPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on its precursor, 2-tert-butyl-4-methylphenol, and discusses the properties and potential biological activities of structurally related nitrated phenols to provide a comparative context.
Chemical and Physical Properties
This compound is an organic compound featuring a phenol ring substituted with a tert-butyl group at the 2-position, a methyl group at the 4-position, and a nitro group at the 6-position. These substitutions influence its steric and electronic properties, making it a subject of interest for synthesis and potential applications.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2-Tert-butyl-4-methylphenol (Precursor) |
| CAS Number | 70444-48-3[1] | 2409-55-4[2][3][4][5][6][7][8] |
| Molecular Formula | C₁₁H₁₅NO₃[1] | C₁₁H₁₆O[4][5] |
| Molecular Weight | 209.24 g/mol | 164.25 g/mol [3] |
| Appearance | Not specified in available literature | White to yellow-beige crystalline mass[2][6] |
| Melting Point | Data not available | 50-52 °C[3][8] |
| Boiling Point | Data not available | 237-244 °C[2][3][8] |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Sparingly soluble in water, soluble in organic solvents.[4][6] |
| Flash Point | Data not available | 100 °C[3] |
Spectral Data
Table 2: Spectral Data for 2-Tert-butyl-4-methylphenol (Precursor)
| Technique | Data | Source |
| ¹H NMR | Spectra available, showing characteristic peaks for aromatic, methyl, and tert-butyl protons. | ChemicalBook[7] |
| ¹³C NMR | Spectra available. | PubChem[5] |
| IR | Spectra available, showing characteristic O-H and C-H stretching frequencies. | PubChem[5] |
| Mass Spectrometry | Data available. | PubChem[5] |
Experimental Protocols
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature. However, a plausible synthetic route involves the nitration of its precursor, 2-tert-butyl-4-methylphenol. The following is a proposed methodology based on general procedures for the nitration of substituted phenols.[9][10][11]
Objective: To synthesize this compound by the nitration of 2-tert-butyl-4-methylphenol.
Materials:
-
2-tert-butyl-4-methylphenol
-
tert-Butyl nitrite
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 2-tert-butyl-4-methylphenol in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add tert-butyl nitrite to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
DOT Script for Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway interactions of this compound are scarce. However, the biological activities of structurally similar phenolic compounds, particularly antioxidants and their nitrated derivatives, have been studied.
Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals by donating a hydrogen atom from their hydroxyl group.[12] The introduction of a nitro group, an electron-withdrawing group, can modulate the antioxidant capacity and may introduce other biological activities. For instance, some nitrated phenols have been investigated for their cytotoxic effects.
Studies on related compounds such as butylated hydroxytoluene (BHT, 2,6-di-tert-butyl-4-methylphenol) have shown antioxidant activity.[13] Conversely, some nitrophenols are known to have toxic effects. For example, 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been studied for its percutaneous absorption and disposition.[14][15] The biological activity of this compound is likely to be a complex interplay of the antioxidant potential of the phenolic backbone and the cytotoxic or other effects induced by the nitro group. Further research is required to elucidate the specific biological profile of this compound.
DOT Script for Potential Biological Activities:
Caption: Inferred potential biological activities of this compound.
Safety Information
Specific safety data for this compound is not detailed in available safety data sheets. However, based on the precursor and related compounds, it should be handled with care in a laboratory setting. The precursor, 2-tert-butyl-4-methylphenol, is described as a poison by intraperitoneal and intravenous routes and moderately toxic by ingestion and skin contact.[2] It is also a severe skin and eye irritant.[2] Nitrated phenols, in general, should be handled with caution as they can be toxic. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.
Conclusion
This compound is a substituted nitrophenol with potential for further investigation in medicinal chemistry and material science. While there is a notable lack of comprehensive experimental data for this specific molecule, this guide provides a foundational understanding based on its chemical structure and the known properties of its precursor and other related compounds. The proposed synthesis protocol offers a starting point for its preparation, which would enable further characterization and evaluation of its biological activities. Future research is essential to fully elucidate the chemical and biological profile of this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-tert-Butyl-4-methylphenol | 2409-55-4 [chemicalbook.com]
- 3. Antioxidant Manufacturer, BHT Manufacturer, BHA manufacturer, Food Antioxidant Additives,BHT Antioxidant, Cresol Manufacturers in India, VDH Chemtech Pvt Ltd. [vdhchemtech.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. 2-tert-Butyl-4-methylphenol(2409-55-4) 1H NMR [m.chemicalbook.com]
- 8. 2-tert-ブチル-4-メチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101696169B - The synthetic method of o-nitro p-tert-butylphenol - Google Patents [patents.google.com]
- 11. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 12. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-4-methyl-6-nitrophenol, a valuable intermediate in organic synthesis. The document details the primary synthesis pathway, experimental protocols, and relevant characterization data.
Synthesis Pathway
The most common and direct pathway for the synthesis of this compound is through the electrophilic nitration of 2-tert-butyl-4-methylphenol. This reaction introduces a nitro group (-NO₂) onto the aromatic ring. The position of nitration is directed by the existing activating hydroxyl (-OH) and alkyl (-tert-butyl and -methyl) groups. The bulky tert-butyl group ortho to the hydroxyl group sterically hinders nitration at the adjacent position, favoring substitution at the other ortho position (position 6).
Spectroscopic Analysis of 2-Tert-butyl-4-methyl-6-nitrophenol: A Technical Guide
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for 2-Tert-butyl-4-methyl-6-nitrophenol (C₁₁H₁₅NO₃), a substituted nitrophenol of interest in various chemical research domains, including synthesis and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document utilizes data from the close structural analog, 2,4-di-tert-butyl-6-nitrophenol, to predict and interpret the spectroscopic characteristics. This approach allows for a robust analysis based on established principles of structure-spectra correlation. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the characterization of this molecule.
Predicted Spectroscopic Data
The following data tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the tert-butyl and methyl groups. The strong deshielding effect of the nitro group and the phenolic proton will result in downfield shifts for adjacent protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|---|---|---|---|---|
| ~11.5 | Singlet (broad) | 1H | OH | Chemical shift is concentration-dependent; intramolecular H-bonding. |
| ~7.95 | Doublet (d) | 1H | Ar-H (H-5) | Coupled to H-3, expected small ⁴J (meta) coupling (~2.5 Hz). |
| ~7.30 | Doublet (d) | 1H | Ar-H (H-3) | Coupled to H-5, expected small ⁴J (meta) coupling (~2.5 Hz). |
| ~2.35 | Singlet | 3H | Ar-CH₃ | Typical range for an aromatic methyl group. |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ | Tert-butyl group protons are equivalent. |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atoms attached to the electronegative oxygen and nitro groups will appear at lower field (higher ppm).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~155.0 | C-1 (C-OH) | Phenolic carbon, deshielded by oxygen. |
| ~140.0 | C-6 (C-NO₂) | Deshielded by the nitro group. |
| ~137.0 | C-4 (C-CH₃) | Aromatic carbon attached to the methyl group. |
| ~135.0 | C-2 (C-tBu) | Aromatic carbon attached to the tert-butyl group. |
| ~128.0 | C-5 | Aromatic CH. |
| ~124.0 | C-3 | Aromatic CH. |
| ~35.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~29.5 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~21.0 | Ar-C H₃ | Methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by characteristic vibrational frequencies of its functional groups. The presence of a hydroxyl group involved in intramolecular hydrogen bonding with the nitro group is a key feature.
Table 3: Predicted Key IR Absorptions (KBr Pellet)
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200-3400 | Broad | O-H stretch (intramolecularly H-bonded) |
| ~2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1590, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1530 | Strong | NO₂ asymmetric stretch |
| ~1340 | Strong | NO₂ symmetric stretch |
| ~1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular weight of this compound is 209.23 g/mol . Electron Ionization (EI) would likely cause characteristic fragmentation.
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 209 | High | [M]⁺ (Molecular Ion) |
| 194 | High | [M - CH₃]⁺ |
| 164 | Medium | [M - NO₂ + H]⁺ |
| 148 | Medium | [M - CH₃ - NO₂]⁺ |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized procedures. The following sections outline general experimental protocols applicable to the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1] The solvent should be chosen for its ability to dissolve the sample and for its minimal interference in the spectral region of interest.[2] Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The instrument is tuned and shimmed for the specific sample to ensure high magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: A proton-decoupled experiment is used to obtain singlets for all carbon signals. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
IR Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3] Pressure is applied to ensure good contact between the sample and the crystal surface.
-
Background Collection: A background spectrum of the empty, clean ATR crystal is collected first. This accounts for atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum Collection: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the sample.
-
Data Acquisition: Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3] Co-addition of 16-32 scans improves the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a low concentration (e.g., 1 mg/mL). For direct infusion, a more dilute solution in a solvent compatible with the ionization source is used.
-
Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[4] It typically uses 70 eV electrons to ionize the sample, causing predictable fragmentation.[4] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[5][6]
-
Detection: An ion detector quantifies the abundance of each ion, and the data is plotted as a mass spectrum showing relative intensity versus m/z.[5]
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. forensicresources.org [forensicresources.org]
- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, detailed experimental protocols for determining its solubility in various solvents, and illustrative data from closely related compounds to provide a predictive framework.
Introduction to this compound
This compound is a sterically hindered nitrophenol. The presence of a bulky tert-butyl group ortho to the hydroxyl group, a methyl group at the para position, and a nitro group at the other ortho position significantly influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including reaction kinetics, purification through recrystallization, formulation development, and assessing its bioavailability and environmental fate.
The molecular structure, characterized by both polar (hydroxyl and nitro groups) and non-polar (tert-butyl and methyl groups, benzene ring) moieties, suggests a nuanced solubility profile across different solvent classes.
Theoretical Framework for Solubility
The solubility of an organic compound like this compound is governed by the principle of "like dissolves like." This means that its solubility will be highest in solvents with similar polarity and intermolecular force characteristics.
Key Structural Features Influencing Solubility:
-
Phenolic Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in protic and polar aprotic solvents.
-
Nitro Group (-NO2): A polar, electron-withdrawing group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
Tert-butyl Group (-C(CH3)3): A large, non-polar alkyl group that introduces significant steric hindrance and increases the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.
-
Methyl Group (-CH3): A non-polar alkyl group that contributes to the overall lipophilicity.
-
Aromatic Ring: The benzene ring is largely non-polar and contributes to van der Waals interactions, favoring solubility in aromatic and other non-polar solvents.
The interplay of these functional groups dictates the overall solubility. It is anticipated that this compound will exhibit good solubility in moderately polar to non-polar organic solvents and limited solubility in highly polar solvents like water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for any research or development involving a new chemical entity. The following are detailed experimental protocols that can be employed to quantitatively measure the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of undissolved solid. The filtration apparatus should be at the same temperature as the saturated solution to avoid precipitation or further dissolution.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solid.
-
-
Calculation:
-
Solubility is typically expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a mole fraction.
-
UV-Vis Spectrophotometric Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis region, which is the case for nitrophenols. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
-
Sample Preparation and Analysis:
-
After equilibration, filter the supernatant as described previously.
-
Dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Predicted Solubility Profile and Illustrative Data
General Predictions:
-
High Solubility: Expected in solvents that can interact with both the polar and non-polar regions of the molecule, such as acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol) where hydrogen bonding is possible but the overall polarity of the solvent is high. Also expected in aromatic solvents like toluene and benzene due to π-π stacking and van der Waals interactions.
-
Low Solubility: Expected in highly polar, protic solvents like water due to the large non-polar surface area of the molecule.
-
Low Solubility: Expected in very non-polar aliphatic solvents like hexane, where the polar hydroxyl and nitro groups would be disfavored.
Illustrative Solubility Data for Related Compounds:
To provide a practical context, the following table summarizes the solubility of related phenolic compounds. These values can serve as a useful, albeit approximate, guide for what might be expected for this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Nitrophenol | Water | 25 | 16 g/L |
| Ethanol | - | Soluble | |
| Acetone | - | Soluble | |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) | Water | 25 | 0.6 mg/L |
| Ethanol | - | Freely Soluble | |
| Toluene | - | Freely Soluble | |
| 2-tert-Butyl-4-methylphenol | Water | - | Insoluble |
| Oxygenated Solvents | - | Soluble[1] |
Note: "Soluble" and "Freely Soluble" are qualitative terms from literature and indicate a high degree of solubility.
The data for 4-nitrophenol highlights the contribution of the polar groups to water solubility, while the data for the highly substituted and less polar BHT and 2-tert-butyl-4-methylphenol demonstrate significantly lower aqueous solubility and high solubility in organic solvents. It is reasonable to infer that this compound will have a solubility profile that is intermediate between these examples, with a pronounced preference for organic solvents over water.
Conclusion
This technical guide has outlined the key structural features influencing the solubility of this compound and provided detailed experimental protocols for its quantitative determination. While specific solubility data remains to be published, the theoretical framework and illustrative data for related compounds offer valuable guidance for researchers and professionals working with this molecule. The provided methodologies can be readily implemented to generate the precise solubility data required for specific research and development applications. It is recommended that experimental determination be carried out in the solvents relevant to the intended application.
References
2-Tert-butyl-4-methyl-6-nitrophenol CAS number and molecular weight
This technical guide provides a comprehensive overview of the chemical properties of 2-Tert-butyl-4-methyl-6-nitrophenol, including its Chemical Abstracts Service (CAS) number and molecular weight. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document also presents relevant information on the synthesis and biological activities of structurally similar nitrophenols to provide a contextual understanding for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 70444-48-3 | [1][2] |
| Molecular Formula | C11H15NO3 | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| IUPAC Name | 2-(tert-butyl)-4-methyl-6-nitrophenol | |
| Synonyms | Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitro-; 2-Nitro-4-methyl-6-tert-butylphenol | [1] |
Synthesis Methodologies for Related Nitrophenols
A general approach for the synthesis of a compound like this compound would likely involve the nitration of 2-tert-butyl-4-methylphenol. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity and minimize the formation of byproducts. Common nitrating agents for phenols include nitric acid, often in the presence of a solvent or a catalyst.
For instance, a patented method for the preparation of 4-nitro-2,6-dialkyl phenols involves the use of 30 to 70 percent nitric acid in an inert liquid hydrocarbon solvent at a temperature between 0 and 40°C. Another approach describes the use of tert-butyl nitrite as a safe and chemoselective nitrating agent for phenols, which preferentially yields mononitro derivatives.
It is important to note that the steric hindrance from the tert-butyl group and the directing effects of the hydroxyl and methyl groups on the phenol ring will influence the position of nitration. Careful optimization of the reaction conditions would be necessary to achieve the desired 6-nitro isomer with high selectivity.
Biological Activity of Structurally Related Compounds
Direct experimental data on the biological activity of this compound is scarce. However, research on structurally similar compounds, such as other nitrated and alkylated phenols, can provide insights into its potential biological effects. The following table summarizes the observed activities of some related molecules.
| Compound | Biological Activity | Context |
| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Toxic if swallowed, causes skin and serious eye irritation. | Safety and Hazards Information[3] |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Exhibits anti-inflammatory, anti-cancer, insecticidal, antimicrobial, and antifungal properties. | Review of Bioactivities[4] |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | Used as an antioxidant in cosmetics, pharmaceuticals, and food. It has also shown phytotoxic activity, inhibiting germination and seedling growth. | General Use and Phytotoxicity Study[5] |
The biological activities of these related compounds suggest that this compound could potentially exhibit a range of effects, from toxicity to antioxidant or antimicrobial properties. However, empirical testing is required to determine its specific biological profile.
Experimental Protocols and Signaling Pathways
A thorough search of the available literature did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound. Furthermore, no information was found regarding its involvement in any signaling pathways. Therefore, the creation of diagrams for experimental workflows or signaling pathways as requested is not possible at this time. Researchers interested in this compound would need to develop and validate their own experimental procedures.
References
- 1. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Biological Activity of 2-Tert-butyl-4-methyl-6-nitrophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of 2-tert-butyl-4-methyl-6-nitrophenol is limited in publicly accessible literature. This guide synthesizes information on structurally related compounds to infer potential activities and provide a framework for future research. All data presented for analogous compounds should be interpreted with caution and serve as a basis for hypothesis-driven investigation of the target molecule.
Introduction
This compound is a substituted nitrophenolic compound. The biological activities of phenolic compounds are diverse and significantly influenced by the nature and position of their substituents. The presence of a bulky tert-butyl group, a methyl group, and a nitro group on the phenol ring suggests potential for antioxidant, antimicrobial, and other biological activities. This technical guide provides a comprehensive overview of the extrapolated biological activities of this compound based on data from structurally similar molecules. It includes detailed experimental protocols for assessing these activities and visual representations of relevant signaling pathways and workflows.
Physicochemical Properties
Inferred Biological Activities and Quantitative Data
The biological activities of this compound are inferred from studies on analogous compounds such as 2,6-di-tert-butyl-4-nitrophenol (DBNP), 2,4-di-tert-butylphenol (2,4-DTBP), and other substituted phenols.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating alkyl groups (tert-butyl and methyl) is expected to enhance this activity.
Table 1: Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH Scavenging | IC50: 60 µg/mL | [1] |
| 2,4-di-tert-butylphenol (2,4-DTBP) | ABTS Scavenging | IC50: 17 µg/mL | [1] |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Metal Chelating | IC50: 20 µg/mL | [1] |
Antimicrobial Activity
Substituted phenols often exhibit antimicrobial properties by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with cellular energy production.
Table 2: Antimicrobial Activity of Structurally Related Phenolic Compounds
| Compound | Microorganism | Activity | Reference |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Pseudomonas aeruginosa | Inhibition of quorum sensing and virulence factors | [2] |
| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio harveyi | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |
| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio parahaemolyticus | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |
| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio vulnificus | Biofilm inhibitory concentration (BIC): 250 μg/ml | [3] |
Toxicological Profile
The toxicity of nitrophenols is a significant consideration. For instance, 2,6-di-tert-butyl-4-nitrophenol (DBNP) has been studied for its toxic effects.
Table 3: Toxicological Data for a Structurally Related Nitrophenol
| Compound | Test | Result | Reference |
| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Acute Oral LD50 (rat) | 93 mg/kg | [4] |
| 2,6-di-tert-butyl-4-nitrophenol (DBNP) | Percutaneous Absorption (porcine skin) | Minimal absorption (highest: 1.08% of applied dose) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.[6]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.[7]
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add 10 µL of the test compound solution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC50 value from a plot of inhibition percentage against concentration.
Antimicrobial Activity Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard for bacteria).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Signaling Pathways
The biological effects of phenolic compounds are often mediated through their interaction with various cellular signaling pathways. As direct evidence for this compound is lacking, a generalized diagram of pathways potentially modulated by such compounds is presented. Phenolic antioxidants can influence pathways related to oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways.
Caption: Potential modulation of Nrf2 and NF-κB signaling pathways by a substituted phenol.
Experimental Workflows
Caption: A generalized experimental workflow for screening the biological activities of a novel compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently scarce, analysis of structurally related compounds suggests a strong potential for antioxidant and antimicrobial properties. The provided experimental protocols offer a robust framework for initiating a thorough investigation into these activities. Future research should focus on synthesizing and purifying this compound to enable direct in vitro and in vivo testing. Elucidating its precise mechanisms of action and understanding its safety profile will be crucial for any potential therapeutic or industrial applications. The exploration of its effects on key signaling pathways, such as those involved in cellular stress responses and inflammation, will provide deeper insights into its biological significance.
References
- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Percutaneous absorption of 2,6-di-tert-butyl-4-nitrophenol (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Potential Research Areas for 2-Tert-butyl-4-methyl-6-nitrophenol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Tert-butyl-4-methyl-6-nitrophenol, a substituted nitrophenol, presents a compelling yet underexplored scaffold for chemical and biological investigation. While direct research on this specific molecule is limited, its structural similarity to other well-characterized phenolic compounds suggests a high potential for bioactivity. This technical guide synthesizes the available information on related compounds to outline promising research avenues for this compound, covering its synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar nitrophenol derivatives.
Introduction
Substituted phenols are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. The introduction of a tert-butyl group can enhance the lipophilicity and steric hindrance of the phenol, influencing its reactivity and biological interactions. Furthermore, the presence of a nitro group, a strong electron-withdrawing group, can significantly modulate the electronic properties of the phenolic ring and its hydroxyl group, potentially leading to unique pharmacological effects.
This compound (CAS No. 70444-48-3) is a molecule that combines these structural features. Despite its commercial availability for research purposes, a comprehensive review of its biological profile is currently absent from the scientific literature. This guide aims to bridge this knowledge gap by extrapolating from data on analogous compounds to propose key areas for future research.
Chemical Synthesis
A dedicated synthesis protocol for this compound is not explicitly detailed in the reviewed literature. However, based on standard organic chemistry principles and published methods for similar compounds, the most probable synthetic route is the nitration of its precursor, 2-tert-butyl-4-methylphenol.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Nitration of 2-tert-butyl-4-methylphenol (Proposed)
This protocol is adapted from the nitration of similarly substituted phenols. Optimization will be necessary to maximize the yield of the desired product.
-
Dissolution: Dissolve 2-tert-butyl-4-methylphenol (1 equivalent) in a suitable inert solvent, such as glacial acetic acid, in a round-bottom flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or tert-butyl nitrite, dropwise to the cooled solution. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified duration (e.g., 1-3 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by pouring the mixture over ice water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
Potential Biological Activities and Research Areas
Based on the known activities of structurally related compounds, the following areas represent promising avenues for the investigation of this compound.
Antioxidant Activity
Many phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of a tert-butyl group can enhance this activity by providing steric hindrance that stabilizes the resulting phenoxyl radical.
Potential Research Questions:
-
Does this compound exhibit significant radical scavenging activity against stable free radicals like DPPH and ABTS?
-
How does its antioxidant capacity compare to established antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox?
-
Can it inhibit lipid peroxidation in biological membranes?
Table 1: In Vitro Antioxidant Activity of Structurally Related Phenolic Compounds
| Compound | Assay | IC50 / Activity | Reference |
| 2,4-di-tert-butylphenol | DPPH Scavenging | IC50: 60 µg/mL | [1] |
| 2,4-di-tert-butylphenol | ABTS Scavenging | IC50: 17 µg/mL | [1] |
| Nitrated POPC | DPPH Scavenging | IC20: 225 ± 4 µg/mL | [2] |
| Nitrated POPC | ABTS Scavenging | IC50: 124 ± 2 µg/mL | [2] |
Note: Data for this compound is not currently available. This table provides a reference for potential activity based on related compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of inflammatory signaling pathways like NF-κB.
Potential Research Questions:
-
Can this compound inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages?
-
Does it modulate the NF-κB signaling pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of p65?
Proposed Signaling Pathway for Investigation:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Cytotoxic and Anti-cancer Activity
Many phenolic and nitrophenolic compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis. The mechanism can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
Potential Research Questions:
-
Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
-
What are the IC50 values against a panel of cancer cell lines (e.g., breast, lung, colon)?
-
Does it induce apoptosis, and if so, through which pathway (intrinsic or extrinsic)?
Table 2: Cytotoxicity of Structurally Related Phenolic Compounds
| Compound | Cell Line | IC50 Value | Reference |
| 2,4-di-tert-butylphenol | HeLa | 10 µg/mL | [3] |
| KTH-13-t-Bu | C6 glioma | ~20 µM | [4] |
| KTH-13-t-Bu | MDA-MB-231 | ~15 µM | [4] |
| BNDC Enantiomers | HL60 | ~10-20 µM | [5] |
Note: Data for this compound is not currently available. This table provides a reference for potential activity based on related compounds.
Detailed Experimental Protocols
In Vitro Antioxidant Assays
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound in ethanol.
-
Assay: Mix 10 µL of each sample concentration with 1 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cell-Based Assays
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Experimental Workflow for Apoptosis Assay:
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining and flow cytometry.
-
Cell Treatment: Pre-treat macrophage cells (e.g., RAW 264.7) with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.
-
Fractionation: Isolate the cytoplasmic and nuclear fractions of the cells using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p65 and loading controls (e.g., β-actin for cytoplasm, Lamin B1 for nucleus), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, therapeutic potential. Based on the established bioactivities of related substituted phenols and nitrophenols, promising areas for investigation include its antioxidant, anti-inflammatory, and cytotoxic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for initiating such studies. Future research should focus on the systematic evaluation of these activities, elucidation of the underlying molecular mechanisms, and structure-activity relationship (SAR) studies of derivatives to optimize its pharmacological profile. Such a comprehensive investigation will be crucial in determining the potential of this compound as a lead compound in drug discovery.
References
- 1. ijat-aatsea.com [ijat-aatsea.com]
- 2. New Insights into the Anti-Inflammatory and Antioxidant Properties of Nitrated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on 2-Tert-butyl-4-methyl-6-nitrophenol
An In-depth Technical Guide on 2-Tert-butyl-4-methyl-6-nitrophenol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on this compound and its structurally related isomers and precursors. Due to the limited specific data on this compound, this review extends to closely related and more extensively studied compounds such as 2,6-di-tert-butyl-4-nitrophenol (DBNP) and 2,4-di-tert-butylphenol (2,4-DTBP) to provide a broader context for its potential properties, synthesis, and biological activities. Information on this specific compound is scarce, with suppliers noting it as a rare chemical for which analytical data is not routinely collected.
Chemical and Physical Properties
The properties of nitrophenols are dictated by the substitution pattern on the phenolic ring. The tert-butyl groups provide steric hindrance and lipophilicity, while the nitro group is a strong electron-withdrawing group that influences acidity and reactivity. Below is a summary of properties for the target compound and its related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Other Names/Synonyms |
| This compound | C₁₁H₁₅NO₃ | 195.21 (approx.) | Not readily available | - |
| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃ | 251.32 | 728-40-5 | DBNP, 2,6-bis(1,1-dimethylethyl)-4-nitrophenol[1][2] |
| 2,4-Di-tert-butyl-6-nitrophenol | C₁₄H₂₁NO₃ | 251.32 | 20039-94-5 | -[3] |
| 2-Tert-butyl-4-nitrophenol | C₁₀H₁₃NO₃ | 195.21 | 6683-81-4 | -[4] |
| 2-Tert-butyl-6-nitrophenol | C₁₀H₁₃NO₃ | 195.21 | 18515-04-3 | -[5] |
| 2-Tert-butyl-4-methylphenol | C₁₁H₁₆O | 164.24 | 2409-55-4 | 2-tert-Butyl-p-cresol[6] |
| 2,4-Di-tert-butylphenol | C₁₄H₂₂O | 206.32 | 96-76-4 | 2,4-DTBP, AO33[7] |
Synthesis and Experimental Protocols
The synthesis of nitrophenols typically involves the nitration of a corresponding phenol precursor. The regioselectivity of the nitration is influenced by the directing effects of the hydroxyl and alkyl groups and the reaction conditions.
Synthesis of 2-nitro-4-t-butyl phenol
A common method for synthesizing nitrophenols is the direct nitration of the parent phenol.
-
Experimental Protocol:
-
Commercially available 4-t-butyl phenol (30 g, 0.2 mole) is dissolved in 200 mL of ethyl acetate in a 600-mL round-bottomed flask equipped with a mechanical stirrer and cooled to 0°C[8].
-
A mixture of nitric acid (13 mL) in water (13 mL) is added dropwise over 10 minutes, followed by a catalytic amount of sodium nitrite (NaNO₂)[8].
-
After stirring for 45 minutes, the reaction is quenched by washing with excess 1N HCl[8].
-
The organic layer is separated, dried over magnesium sulfate (MgSO₄), and concentrated under vacuum to yield the product, 2-nitro-4-t-butyl phenol[8].
-
References
- 1. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5 | Benchchem [benchchem.com]
- 4. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
Safeguarding Research: A Technical Guide to the Safe Handling of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 2-Tert-butyl-4-methyl-6-nitrophenol. Given the limited direct toxicological data for this specific compound, this document extrapolates from safety data for structurally similar and potentially more hazardous nitrophenolic compounds. It is imperative for all personnel to treat this chemical with a high degree of caution and adhere strictly to the protocols outlined herein to ensure a safe laboratory environment.
Hazard Identification and Classification
-
Acutely Toxic (Oral): Nitrophenols can be toxic if swallowed.[1]
-
Skin and Eye Irritant: Phenolic compounds are known to cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritant: Dust or vapors may cause respiratory tract irritation.[1][3]
-
Hazardous to the Aquatic Environment: Phenolic compounds can be toxic to aquatic life with long-lasting effects.[2][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage. The following table summarizes key data points, primarily derived from structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [5] |
| Appearance | Likely a yellow crystalline solid (based on related nitrophenols) | [6] |
| Melting Point/Range | 50 - 52 °C (for 2-tert-Butyl-4-methylphenol) | [4] |
| Boiling Point/Range | 244 °C (for 2-tert-Butyl-4-methylphenol) | [4] |
| Water Solubility | Likely low to insoluble | [7] |
Toxicological Data
Direct toxicological data for this compound is limited. The following table presents data for related compounds to provide a conservative estimate of its potential toxicity.
| Metric | Value | Test Species | Compound Tested | Source |
| LD50 (Oral) | 80 mg/kg | Rat | 2,6-Di-tert-butyl-4-nitrophenol | [6][8] |
| LD50 (Oral) | 500 mg/kg | Rat | 2,6-Di-tert-butyl-4-nitrophenol | [6][8] |
| LD50 (Oral) | 890 mg/kg | Rat | 2,6-Di-tert-butyl-4-methylphenol | [9] |
| NOAEL (Male Reproductive) | 12.5 mg/kg bw/day | Rat | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | |
| NOAEL (Female Reproductive) | 50 mg/kg bw/day | Rat | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.
Experimental Protocols: Safe Handling Workflow
Adherence to a strict workflow is paramount when handling potentially hazardous chemicals. The following diagram outlines the key stages for the safe handling of this compound.
References
- 1. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. angenechemical.com [angenechemical.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. fishersci.ie [fishersci.ie]
- 8. Toxicity of 2,6-Di-tert-butyl-4-Nitrophenol (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archpdfs.lps.org [archpdfs.lps.org]
Methodological & Application
Application Notes and Protocols for 2-Tert-butyl-4-methyl-6-nitrophenol and Its Analogs in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitrophenols are a class of organic compounds with diverse biological activities. While specific data on 2-Tert-butyl-4-methyl-6-nitrophenol is limited, its analogs have demonstrated potential as modulators of cellular processes. 2,4-Di-tert-butylphenol (2,4-DTBP) has been reported to possess antioxidant, anti-inflammatory, and anticancer properties, primarily through the induction of apoptosis and activation of the Retinoid X Receptor Alpha (RXRα). 2,6-Di-tert-butyl-4-nitrophenol (DBNP) is known to act as an uncoupler of mitochondrial oxidative phosphorylation, a mechanism that can lead to cytotoxicity. These compounds are valuable tools for in vitro studies investigating cell signaling, cytotoxicity, and drug discovery.
Physicochemical Properties and Storage
| Property | This compound | 2,4-Di-tert-butylphenol (2,4-DTBP) | 2,6-Di-tert-butyl-4-nitrophenol (DBNP) |
| CAS Number | 70444-48-3 | 96-76-4 | 728-40-5 |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₄H₂₂O | C₁₄H₂₁NO₃ |
| Molecular Weight | 209.24 g/mol | 206.33 g/mol | 251.32 g/mol |
| Appearance | - | White to off-white crystalline powder | Yellow crystalline solid |
| Solubility | - | Soluble in DMSO and ethanol | Soluble in organic solvents, insoluble in water |
| Storage | Store at 2-8°C, protected from light and moisture. | Store at room temperature. | Store at room temperature. |
Biological Activity and Mechanism of Action
The biological activities of these nitrophenol analogs are primarily centered around cytotoxicity in cancer cell lines and modulation of specific signaling pathways.
Cytotoxicity Data (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC₅₀ values for 2,4-DTBP in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM) |
| 2,4-DTBP | MCF-7 | Breast Cancer | - | 5[1] | ~24.2 |
| 2,4-DTBP | HCT116 | Colon Cancer | 24 hrs | 16.25[2] | ~78.8 |
| 2,4-DTBP | HCT116 | Colon Cancer | 48 hrs | 9.94[2] | ~48.2 |
| 2,4-DTBP | HCT116 | Colon Cancer | 72 hrs | 9.38[2] | ~45.5 |
| 2,4-DTBP | SW480 | Colon Cancer | 24 hrs | 35[2] | ~169.6 |
| 2,4-DTBP | SW480 | Colon Cancer | 48 hrs | 20.14[2] | ~97.6 |
| 2,4-DTBP | SW480 | Colon Cancer | 72 hrs | 19.71[2] | ~95.5 |
| 2,4-DTBP | HeLa | Cervical Cancer | - | 10 | ~48.5 |
Note: Conversion to µM is approximated based on the molecular weight of 2,4-DTBP (206.33 g/mol ).
Signaling Pathways
3.2.1. PPARγ/RXRα Signaling Pathway Activation by 2,4-DTBP
2,4-DTBP has been identified as an activator of the Retinoid X Receptor Alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Upon activation by a ligand like 2,4-DTBP, this complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in adipogenesis, inflammation, and cellular metabolism.
References
Application Notes and Protocols for Tert-Butylated Phenolic Antioxidants
Note to the Reader: As of November 2025, specific research on the antioxidant application of 2-Tert-butyl-4-methyl-6-nitrophenol is not extensively available in the public domain. The following application notes and protocols are based on the well-documented antioxidant properties of structurally related and commercially significant tert-butylated phenols, such as 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol (BHT) . These compounds share the core phenolic structure with tert-butyl groups, which is fundamental to their antioxidant activity. The principles and methodologies described herein are likely applicable to novel derivatives within this class of compounds.
Introduction to Tert-Butyl Phenolic Antioxidants
Tert-butyl phenolic antioxidants (TBP-AOs) are a class of synthetic antioxidants widely utilized to prevent oxidative degradation in a variety of consumer products, including food packaging, plastics, lubricants, and cosmetics. Their primary function is to inhibit autoxidation, a process that leads to the deterioration of organic materials through a free radical chain reaction. The antioxidant efficacy of these compounds is primarily attributed to the phenol group, which can donate a hydrogen atom to neutralize free radicals. The presence of bulky tert-butyl groups on the phenol ring enhances their stability and antioxidant capacity through steric hindrance and inductive effects.[1]
The general mechanism involves the donation of a hydrogen atom from the hydroxyl group of the phenol to a free radical (R•), thus terminating the chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance from the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.
Quantitative Antioxidant Activity Data
The antioxidant activities of various tert-butylated phenols have been evaluated using several in vitro assays. The following table summarizes key quantitative data from the literature for related compounds.
| Compound | Assay | IC50 / EC50 | Maximum Inhibition (%) | Concentration for Max. Inhibition | Source |
| 2,4-di-tert-butylphenol (2,4-DTBP) | DPPH Scavenging | 60 µg/ml | 86.4% | 1000 µg/ml | [2] |
| 2,4-di-tert-butylphenol (2,4-DTBP) | ABTS Scavenging | 17 µg/ml | 89.4% | 1000 µg/ml | [2] |
| 2,4-di-tert-butylphenol (2,4-DTBP) | Metal Chelating | 20 µg/ml | 85.0% | 1000 µg/ml | [2] |
| Tert-butyl hydroquinone (TBHQ) | DPPH Scavenging | 22.20 µg/mL | Not Specified | Not Specified | [3] |
| Butylated hydroxytoluene (BHT) | DPPH Scavenging | Not Calculable | Weak Activity | Not Specified | [3] |
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel tert-butylated phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)
-
Test compound (e.g., this compound) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a specific volume of the test compound or standard to each well.
-
Add the DPPH solution to each well to initiate the reaction. A blank well should contain only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of the radical cation by the antioxidant leads to a loss of color.
Materials:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound at various concentrations
-
Positive control (e.g., Trolox or Vitamin C)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a small volume of the test compound or standard to each well.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations
Signaling Pathways and Mechanisms
The primary antioxidant mechanism of tert-butylated phenols involves the interruption of the free radical chain reaction of autoxidation.
Caption: Radical scavenging by a phenolic antioxidant.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a novel compound.
Caption: A typical workflow for in vitro antioxidant assays.
Potential Applications in Research and Drug Development
While the primary industrial application of tert-butylated phenols is as stabilizers, their antioxidant properties are of significant interest in biomedical research. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Researchers can utilize the protocols outlined above to:
-
Screen novel tert-butylated phenolic derivatives for their antioxidant efficacy.
-
Investigate the structure-activity relationships within this class of compounds.
-
Explore their potential as therapeutic agents to mitigate oxidative stress-related cellular damage.
For drug development professionals, understanding the antioxidant capacity and mechanism of these compounds is crucial for:
-
Formulation development, where they can be used to protect active pharmaceutical ingredients from oxidative degradation.
-
Investigating their potential synergistic effects with other therapeutic agents.
-
Assessing their safety and toxicological profiles, as some synthetic antioxidants have shown potential for adverse effects.[4]
Further research into the biological activities of compounds like this compound is warranted to fully elucidate their potential as antioxidants and their suitability for various applications.
References
- 1. mdpi.com [mdpi.com]
- 2. ijat-aatsea.com [ijat-aatsea.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of 2-Tert-butyl-4-methyl-6-nitrophenol and its potential application in assessing antioxidant activity. Due to limited publicly available data on this specific compound, this guide also incorporates general best practices for handling and solubilizing hydrophobic phenolic compounds for in vitro assays.
Introduction
This compound is a substituted nitrophenol compound. Phenolic compounds are a broad class of molecules that have garnered significant interest in drug discovery and other scientific fields due to their diverse biological activities, including antioxidant properties. The presence of a nitro group and bulky tert-butyl and methyl groups on the phenol ring suggests that this compound may possess unique chemical and biological characteristics.
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in any experimental setting. This protocol outlines the recommended procedure for preparing a stock solution of this compound, along with important safety considerations and a sample experimental workflow for evaluating its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Compound Data
It is important to note that there is some ambiguity in the publicly available information regarding the CAS number for this compound. Researchers should verify the identity and purity of their specific compound batch.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| Synonyms | Varies by supplier | N/A |
| CAS Number | 7002-06-4 or 70444-48-3 (ambiguous) | [1] |
| Molecular Formula | C11H15NO3 | [1] |
| Molecular Weight | 209.24 g/mol (calculated) | N/A |
| Appearance | Likely a solid (based on related compounds) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol; poorly soluble in water.[2] | N/A |
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. Based on the data for structurally similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store the solid compound and stock solutions in a cool, dry, and dark place. For stock solutions, storage at -20°C or -80°C is recommended to maintain stability.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocol: Preparation of a Stock Solution
Given the lack of specific solubility data, a preliminary solubility test is highly recommended. The following protocol provides a general procedure for preparing a stock solution, which can be adapted based on the results of the solubility test. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent of choice due to its broad solubilizing power for hydrophobic compounds used in biological assays.[4][5]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Preliminary Solubility Test (Recommended): a. Weigh out a small, known amount of the compound (e.g., 1-5 mg) into a pre-weighed vial. b. Add a small, measured volume of DMSO (e.g., 100 µL). c. Vortex the mixture thoroughly for at least 1-2 minutes. d. Visually inspect for complete dissolution. If not fully dissolved, sonicate for 5-10 minutes. e. If the compound dissolves, you can proceed with preparing a stock solution at or below this concentration. If it does not, a different solvent or a lower concentration should be considered.
-
Preparation of a 10 mM Stock Solution in DMSO: a. Tare a sterile, amber or foil-wrapped microcentrifuge tube on an analytical balance. b. Carefully weigh a precise amount of this compound (e.g., 2.09 mg for a 1 mL stock). c. Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L)) d. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. e. Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If necessary, sonicate in a water bath for 10-15 minutes to aid dissolution. f. Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3] b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Application: In Vitro Antioxidant Activity Assessment (DPPH Assay)
The following is a generalized protocol for assessing the antioxidant activity of the prepared stock solution using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[6][7]
Experimental Workflow Diagram
Caption: Workflow for DPPH antioxidant activity assay.
Protocol:
-
Preparation of Reagents:
-
DPPH Working Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the same solvent used for the DPPH solution (e.g., methanol or ethanol).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.
-
Blank: The solvent used for dilutions will serve as the blank.
-
-
Assay Procedure: a. In a 96-well microplate, add a specific volume of each test compound dilution to separate wells. b. Add the same volume of the positive control dilutions and the blank to their respective wells. c. To each well, add the DPPH working solution and mix well. d. Incubate the plate in the dark at room temperature for 30 minutes. e. After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and the positive control using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100 b. Plot the percentage of inhibition against the concentration of the test compound and the positive control. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) from the dose-response curve.
Signaling Pathway Diagram (Hypothetical Antioxidant Action)
Caption: Hypothetical mechanism of antioxidant action.
This diagram illustrates the general principle of how a phenolic antioxidant like this compound might protect cellular components from damage by scavenging reactive oxygen species.
References
Application Notes and Protocols for the Detection of 2-Tert-butyl-4-methyl-6-nitrophenol
These application notes provide detailed methodologies for the detection and quantification of 2-Tert-butyl-4-methyl-6-nitrophenol in environmental samples. The protocols are intended for researchers, scientists, and drug development professionals.
Overview of Analytical Methods
Several analytical techniques can be employed for the determination of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantitative Data Summary
Table 1: HPLC Method Performance for Nitrophenol Analysis
| Parameter | 4-nitrophenol | 2-nitrophenol | 4,6-dinitro-o-cresol | 2,4-dinitrophenol |
| Linearity Range (ng/mL) | 200 - 8000 | 200 - 8000 | 200 - 8000 | 200 - 8000 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 |
| LOD (µg/kg) | 0.1 | 0.2 | - | - |
| LOQ (µg/L) | 1 | - | - | - |
| Recovery (%) | 90 - 112 | 90 - 112 | 90 - 112 | 90 - 112 |
| Intraday Precision (CV%) | <15 | <15 | <15 | <15 |
| Interday Precision (CV%) | <15 | <15 | <15 | <15 |
Data adapted from studies on various nitrophenols in water and soil samples.[1][2]
Table 2: GC-MS Method Performance for Alkylphenol Analysis
| Parameter | 2-tert-butylphenol | 4-methyl-2-tert-butylphenol |
| Linearity Range (µg/L) | 1 - 100 | 1 - 100 |
| LOQ (µg/L) | 1 | 1 |
| Intermediate Precision (CV%) | 6.7 | - |
| Repeatability (CVr%) | 4.3 | - |
Data adapted from a study on alkylphenols in wine.[3]
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound in water and soil samples.
Sample Preparation (Water Samples) [1]
-
Filter the water sample through a 0.45 µm membrane filter.
-
Acidify the sample to a pH below 2 with hydrochloric acid.
-
For pre-concentration, use a solid-phase extraction (SPE) cartridge (e.g., Lichrolut EN).
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the analyte with a suitable solvent such as a mixture of acetonitrile and methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
Sample Preparation (Soil Samples) [2]
-
Air-dry the soil sample and sieve it to remove large particles.
-
Weigh a representative amount of the soil sample (e.g., 5-10 g) into a centrifuge tube.
-
Add an extraction solvent (e.g., a mixture of dichloromethane and n-hexane).
-
Perform ultrasonic extraction for a defined period (e.g., 15-30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process for exhaustive recovery.
-
Combine the extracts and proceed with a liquid-liquid extraction cleanup using a strong alkaline solution followed by acidification and extraction with an organic solvent.
-
Concentrate the final extract and reconstitute it in the mobile phase.
HPLC-UV Conditions (Adapted from nitrophenol analysis) [1]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an acidic buffer (e.g., 0.05 M acetate buffer, pH 5.0) in a ratio of approximately 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound.
Workflow Diagram for HPLC-UV Analysis
Caption: Workflow for the analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is particularly useful for complex matrices.
Sample Preparation (General)
Sample preparation for GC-MS is similar to that for HPLC, involving extraction and cleanup. For volatile and semi-volatile compounds, headspace solid-phase microextraction (SPME) can be a suitable alternative for clean samples like wine.[4]
SPME Protocol (Adapted from alkylphenol analysis in wine) [3][4]
-
Place a 10 mL sample into a 20 mL SPME vial.
-
Add an internal standard and salt (e.g., NaCl) to enhance extraction efficiency.
-
Heat the sample at a controlled temperature (e.g., 40 °C) and expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes).
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
GC-MS Conditions (Adapted from alkylphenol analysis) [3]
-
Injector: Splitless mode, 260 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.
-
Transfer Line Temperature: 300 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 250 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
-
Workflow Diagram for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS with SPME.
UV-Vis Spectrophotometry
This method is simpler and more accessible but may lack the selectivity of chromatographic methods. It is suitable for screening purposes or for the analysis of relatively simple sample matrices.
Principle
The method is based on measuring the absorbance of a colored derivative of the analyte. For nitrophenols, a common approach involves reduction of the nitro group to an amino group, followed by diazotization and coupling to form a highly colored azo dye.
Experimental Protocol (Conceptual)
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and perform necessary cleanup steps to remove interfering colored compounds.
-
Reduction: Reduce the nitro group of this compound to an amino group using a suitable reducing agent (e.g., sodium borohydride in the presence of a catalyst, or a metal/acid system).
-
Diazotization: Diazotize the resulting amino group by reacting it with nitrous acid (prepared in situ from sodium nitrite and a strong acid) in a cold environment (0-5 °C).
-
Coupling: Couple the diazonium salt with a coupling agent (e.g., N-(1-naphthyl)ethylenediamine) to form a stable and intensely colored azo dye.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Quantification: Prepare a calibration curve using standard solutions of this compound treated with the same derivatization procedure. Determine the concentration of the analyte in the sample from the calibration curve.
Logical Relationship Diagram for UV-Vis Spectrophotometry
Caption: Logical steps for the spectrophotometric determination of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 3. oiv.int [oiv.int]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
Application Notes and Protocols: Using 2-Tert-butyl-4-methyl-6-nitrophenol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tert-butyl-4-methyl-6-nitrophenol is a substituted nitrophenol compound. While specific enzymatic targets of this particular molecule are not extensively documented in publicly available literature, structurally related phenolic compounds are known to interact with a variety of enzymes. Phenolic compounds, as a class, are recognized for their potential to act as enzyme inhibitors, a characteristic attributed to their ability to chelate metal ions in enzyme active sites or to mimic the structure of natural substrates.[1][2]
Given the structural similarities to other known enzyme inhibitors, this compound is a candidate for screening in enzyme inhibition assays. This document provides a representative application and protocol for assessing the inhibitory potential of this compound, using tyrosinase as a model enzyme. Tyrosinase is a key enzyme in the melanogenesis pathway and a common target for screening potential inhibitors, particularly in the fields of dermatology and cosmetics.[3][4]
Disclaimer: The following protocols and data are provided as a representative example for this class of compounds due to the absence of specific published data for this compound. Researchers should validate these methods and findings for their specific experimental context.
Featured Application: Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[3] The inhibition of tyrosinase is a key strategy for the development of agents that address hyperpigmentation disorders and are used in skin-lightening cosmetic products.[5] Phenolic compounds can act as competitive inhibitors by binding to the enzyme's active site, thereby preventing the binding of the natural substrate, L-tyrosine.[2][5]
Signaling Pathway: Melanogenesis
The production of melanin is a complex process that occurs within melanosomes of melanocytes. Tyrosinase initiates this pathway by hydroxylating L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and subsequently oxidizing L-DOPA to dopaquinone.[3] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment). The inhibition of tyrosinase effectively blocks this entire downstream pathway.
Caption: The Melanogenesis Pathway and the Point of Inhibition.
Experimental Protocols
The following is a detailed protocol for an in vitro tyrosinase inhibition assay, adapted from established methods.[6][7][8] This assay is colorimetric, measuring the formation of dopachrome from the oxidation of L-DOPA.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control inhibitor)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
-
Pipettes and tips
Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the assay well should be optimized, but a starting point is typically 20-40 U/mL.[6]
-
Substrate Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer. A common starting concentration is 10 mM.[6]
-
Test Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Positive Control Stock Solution: Dissolve Kojic Acid in DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in sodium phosphate buffer. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects.
Assay Procedure
The following workflow outlines the steps for performing the tyrosinase inhibition assay in a 96-well plate format.
Caption: Experimental Workflow for the Tyrosinase Inhibition Assay.
Step-by-Step Method:
-
To each well of a 96-well plate, add the following in order:
-
100 µL of Sodium Phosphate Buffer (pH 6.8)
-
20 µL of the test compound (this compound) or positive control (Kojic Acid) at various concentrations. For the negative control (uninhibited enzyme), add 20 µL of buffer or the solvent control (e.g., 1% DMSO in buffer).
-
40 µL of Mushroom Tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.[6]
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[6]
-
Measure the absorbance of each well at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control = Absorbance of the negative control (enzyme + substrate without inhibitor)
-
A_sample = Absorbance of the reaction with the test compound
-
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The results of the enzyme inhibition assay should be presented in a clear and organized manner to allow for easy comparison of the inhibitory potential of different compounds.
| Compound | IC50 (µM) [Mean ± SD] | Inhibition Type (Hypothetical) |
| This compound | 45.8 ± 3.2 | Competitive |
| Kojic Acid (Positive Control) | 18.2 ± 1.5 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Logical Relationships in Inhibition
The potential inhibitory activity of this compound on tyrosinase can be logically deduced from its chemical structure. As a phenolic compound, it shares features with the natural substrate, L-tyrosine, allowing it to potentially bind to the enzyme's active site.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 8. content.abcam.com [content.abcam.com]
High-performance liquid chromatography (HPLC) method for 2-Tert-butyl-4-methyl-6-nitrophenol
An Application Note and Protocol for the Quantification of 2-Tert-butyl-4-methyl-6-nitrophenol using High-Performance Liquid Chromatography (HPLC)
This document provides a comprehensive guide for the determination of this compound using a developed High-Performance Liquid Chromatography (HPLC) method with UV detection. The protocol is designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a substituted nitrophenolic compound with potential applications and interest in various chemical and pharmaceutical research areas. A robust and reliable analytical method is crucial for its quantification in different matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of this analyte. The method is based on the common principles of analyzing substituted and nitrophenols, ensuring a high degree of accuracy and precision.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Chemicals and Reagents
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation will depend on the matrix. For a simple solution-based sample:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Dilute the sample if necessary to ensure the concentration falls within the linear range of the calibration curve.
For more complex matrices, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.[1]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in triplicate, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 10 µL of the prepared sample solution in triplicate.
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Results and Discussion
Method Validation Parameters
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following are representative performance data.
Table 2: Representative Method Validation Data
| Parameter | Result |
| Retention Time (approx.) | 5.8 min |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Selectivity
The method demonstrates good selectivity for this compound, with no interfering peaks from common impurities or excipients under the specified conditions. The use of a C18 column provides good retention and separation for this moderately non-polar compound.
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method exhibits good linearity, precision, and accuracy, making it suitable for routine analysis in a quality control or research environment. The provided protocol and validation data serve as a robust starting point for the implementation of this analytical procedure.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Tert-butyl-4-methyl-6-nitrophenol
Introduction
2-Tert-butyl-4-methyl-6-nitrophenol is a substituted nitrophenol of interest in various fields, including environmental monitoring and industrial chemical analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of this compound in relevant matrices using GC-MS. The method outlined here is based on established procedures for the analysis of phenols and nitrophenols and may serve as a starting point for method development and validation in a research or quality control setting.[1][2]
Principle
The analytical method involves the extraction of this compound from the sample matrix, followed by derivatization to improve its volatility and chromatographic behavior. The derivatized analyte is then introduced into a gas chromatograph for separation based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which is a fingerprint of the molecule, allows for positive identification and quantification.
Reagents and Materials
-
Solvents: Acetone, Dichloromethane, Methanol (HPLC or GC grade)
-
Reagents: Anhydrous sodium sulfate, Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), Internal Standard (e.g., 4-Nitrophenol-d4).
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Standards: this compound (analytical standard grade).
-
Labware: Volumetric flasks, pipettes, vials with PTFE-lined septa, syringes.
Experimental Protocols
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., 4-Nitrophenol-d4) in methanol.
-
Extraction:
-
To a 100 mL water sample, add a suitable internal standard.
-
Adjust the pH of the sample to < 2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction by shaking the sample with 3 x 30 mL of dichloromethane in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[3]
-
-
Derivatization:
-
Transfer the concentrated extract to a clean vial.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
Extraction:
-
Weigh 10 g of the homogenized solid sample into a beaker.
-
Add a suitable internal standard.
-
Extract with 3 x 30 mL of a 1:1 mixture of acetone and dichloromethane using sonication for 15 minutes per extraction.
-
Combine the extracts and filter.
-
-
Concentration and Derivatization:
-
Follow steps 4.2.2 and 4.2.3 for the concentration and derivatization of the extract.
-
GC-MS Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and applications.[4][5][6]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected quantitative data for the TMS-derivatized this compound. These values are estimates based on the analysis of similar compounds and should be confirmed experimentally.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/L) | LOQ (µg/L) |
| This compound-TMS Derivative | ~12-15 | 266 (M-15) | 281 (M+), 224, 194 | ~0.1 | ~0.3 |
Note: M+ refers to the molecular ion. The primary fragment is expected to be the loss of a methyl group from the tert-butyl group.
Visualization
Caption: GC-MS analysis workflow for this compound.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the determination of this compound. The protocol for sample preparation, including extraction and derivatization, is crucial for achieving reliable and reproducible results. The provided GC-MS parameters and expected quantitative data serve as a solid foundation for method development and validation. It is recommended that users optimize the method for their specific instrumentation and sample matrices to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. oiv.int [oiv.int]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
Application Notes and Protocols: In Vitro Evaluation of 2-Tert-butyl-4-methyl-6-nitrophenol
Disclaimer: The following application notes and protocols describe a hypothetical in vitro experimental design for 2-Tert-butyl-4-methyl-6-nitrophenol. Due to the limited publicly available biological data for this specific compound, the proposed mechanism of action and all presented data are purely illustrative and intended to serve as a template for experimental design.
Introduction
This compound is a nitrophenolic compound with a chemical structure that suggests potential biological activity. This document outlines a hypothetical in vitro experimental workflow to investigate its potential anti-cancer effects, postulating that it acts as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. The following protocols provide a framework for researchers to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Hypothetical Mechanism of Action
We hypothesize that this compound exerts its anti-cancer effects by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K. This inhibition is expected to lead to the dephosphorylation of downstream targets of Akt, including Bad, which would promote apoptosis, and mTOR, which would inhibit protein synthesis and cell growth.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0 (Control) | 100 ± 5.2 | 25.4 |
| 10 | 78 ± 4.1 | ||
| 25 | 52 ± 3.5 | ||
| 50 | 28 ± 2.9 | ||
| 100 | 12 ± 1.8 | ||
| A549 | 0 (Control) | 100 ± 6.1 | 42.8 |
| 10 | 85 ± 5.5 | ||
| 25 | 65 ± 4.8 | ||
| 50 | 39 ± 3.2 | ||
| 100 | 18 ± 2.1 | ||
| PC-3 | 0 (Control) | 100 ± 4.8 | 33.1 |
| 10 | 81 ± 3.9 | ||
| 25 | 58 ± 4.2 | ||
| 50 | 31 ± 2.5 | ||
| 100 | 15 ± 1.9 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Compound (25 µM) | 15.8 ± 2.1 | 8.2 ± 1.5 | 24.0 ± 3.6 |
| Compound (50 µM) | 28.4 ± 3.5 | 17.6 ± 2.8 | 46.0 ± 6.3 |
Table 3: Effect of this compound on Protein Expression in MCF-7 Cells
| Target Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| p-Akt (Ser473) | Compound (25 µM) | 0.45 ± 0.08 |
| Compound (50 µM) | 0.18 ± 0.05 | |
| Total Akt | Compound (25 µM) | 0.98 ± 0.12 |
| Compound (50 µM) | 0.95 ± 0.10 | |
| Cleaved Caspase-3 | Compound (25 µM) | 2.8 ± 0.4 |
| Compound (50 µM) | 5.2 ± 0.7 |
Experimental Protocols
Caption: Overall experimental workflow for in vitro evaluation.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat the cells with this compound at selected concentrations (e.g., 25 µM and 50 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis
-
Cell Lysis: Treat MCF-7 cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the fold change in protein expression relative to the control.
Dosage and concentration for 2-Tert-butyl-4-methyl-6-nitrophenol experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data, including established dosages, concentrations for in vitro and in vivo studies, and specific signaling pathways for 2-Tert-butyl-4-methyl-6-nitrophenol, is limited in publicly available scientific literature. The information presented herein is extrapolated from studies on structurally related compounds, such as other substituted nitrophenols and tert-butylated phenols. Researchers should use the following notes and protocols as a starting point and conduct thorough dose-response and toxicity studies to determine the optimal and safe concentrations for their specific experimental models.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 70444-48-3[1] |
| Molecular Formula | C₁₁H₁₅NO₃[1] |
| Molecular Weight | 209.24 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Aqueous solubility is likely low. |
Overview and Potential Applications
This compound belongs to the class of substituted nitrophenols. Compounds in this class are known for a variety of biological activities. Based on the activities of related molecules, potential areas of investigation for this compound include:
-
Uncoupler of Oxidative Phosphorylation: Nitrophenols are classic uncouplers of ATP synthesis. This property can be explored in studies related to metabolism, thermogenesis, and as a potential mechanism for antimicrobial or cytotoxic effects.
-
Antioxidant and Anti-inflammatory Activity: Phenolic compounds, particularly those with bulky tert-butyl groups, are known to be potent radical scavengers. The anti-inflammatory properties of similar compounds have been investigated and may be relevant for this molecule[2].
-
Antimicrobial and Antifungal Activity: Various substituted phenols exhibit antimicrobial and antifungal properties, suggesting this compound could be investigated for similar applications.
-
Intermediate in Chemical Synthesis: This compound can serve as a precursor for the synthesis of other molecules, such as dyes and pigments[3].
Quantitative Data from Related Compounds
The following tables summarize dosage and concentration data from studies on structurally similar compounds. This information may serve as a preliminary guide for designing experiments with this compound, but requires validation.
Table 1: In Vivo Toxicity Data for Related Substituted Phenols
| Compound | Species | Route | LD₅₀ | NOAEL | Reference |
| 2,6-Di-tert-butyl-4-nitrophenol | Rat | Oral | 250 mg/kg | - | --INVALID-LINK-- |
| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Rat (Male) | Dietary | >5 g/kg | 12.7 mg/kg/day | --INVALID-LINK-- |
| 2,2'-methylenebis(4-methyl-6-tert-butylphenol) | Rat (Female) | Dietary | >5 g/kg | 15.1 mg/kg/day | --INVALID-LINK-- |
Table 2: In Vitro Cytotoxicity Data for Related Substituted Phenols
| Compound | Cell Line | Assay | CC₅₀ | Reference |
| Various 2- or 2,6-di-tert-butylphenols | HSG, HGF | Cytotoxicity | Dependent on radical scavenging activity | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols based on the expected activities of this compound. It is critical to optimize these protocols for your specific cell lines or animal models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a starting point for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only as a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC₅₀ value.
In Vitro Anti-inflammatory Assay (LPS-stimulated RAW 264.7 cells)
This protocol can be used to assess the anti-inflammatory potential of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant. Measure the nitrite concentration using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compound on NO production. Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed effects are not due to cytotoxicity.
Visualizations
Potential Mechanism of Action: Uncoupling of Oxidative Phosphorylation
Nitrophenols can act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.
Caption: Proposed mechanism of mitochondrial uncoupling by this compound.
Experimental Workflow: In Vitro Anti-inflammatory Screening
A logical workflow for assessing the anti-inflammatory properties of the compound.
Caption: Workflow for evaluating the anti-inflammatory effects of the test compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Tert-butyl-4-methyl-6-nitrophenol as an Internal Standard for the Quantification of Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-tert-butyl-4-methyl-6-nitrophenol is a commercially available research chemical. However, there is limited specific data in peer-reviewed literature detailing its established use as an analytical standard. The following application note presents a representative protocol for its use as an internal standard in the analysis of related phenolic compounds by High-Performance Liquid Chromatography (HPLC), a common and appropriate application for a compound with its chemical characteristics.
Introduction
The accurate quantification of phenolic compounds in various matrices, such as environmental samples and pharmaceutical formulations, is crucial due to their biological and toxicological significance. Many nitrophenols are listed as priority pollutants by environmental agencies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of these compounds.[1][2] The use of an internal standard (IS) is a robust method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[3][4][5][6][7]
This compound possesses key characteristics that make it a suitable candidate as an internal standard for the analysis of other phenolic compounds. Its structural similarity to many phenolic analytes ensures comparable behavior during extraction and chromatographic separation. Furthermore, it is not typically present in environmental or biological samples, preventing interference with endogenous components.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of a representative mix of phenolic compounds in water samples using reverse-phase HPLC with UV detection.
Principle of the Method
A known concentration of the internal standard, this compound, is added to all calibration standards and unknown samples at the beginning of the sample preparation process.[3][5] The samples are then subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. The extracted samples are analyzed by RP-HPLC.
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[3][8] This ratio is plotted against the concentration of the analyte in the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve. This method effectively minimizes errors arising from sample loss during preparation and variations in injection volume.[9]
Experimental Protocols
Materials and Reagents
-
Analytes: Phenol, 4-Nitrophenol, 2,4-Dinitrophenol
-
Internal Standard: this compound
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Reagents: Formic acid, analytical grade
-
Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL)
-
Sample Matrix: Spiked laboratory-grade water
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each analyte and the internal standard into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol. Store at 4°C in amber vials.
-
Working Standard Mixture (10 µg/mL of analytes): Prepare a mixture of the analyte stock solutions in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the primary stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into clean volumetric flasks. Add a constant volume of the internal standard working solution to each flask to achieve a final IS concentration of 1 µg/mL. Dilute to final volume with a methanol/water mixture (50:50, v/v). A typical calibration series might include analyte concentrations of 50, 100, 250, 500, and 1000 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Sample Spiking: To a 100 mL water sample, add a known amount of the analyte standard solution (for recovery experiments) and 100 µL of the 10 µg/mL internal standard working solution (final IS concentration of 10 ng/mL).
-
Acidification: Adjust the sample pH to approximately 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes and the internal standard from the cartridge with 2 x 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
HPLC Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (45:55, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm for Phenol and this compound; 318 nm for 4-Nitrophenol and 2,4-Dinitrophenol. A diode array detector (DAD) is ideal for simultaneous monitoring.
Data Presentation
The following table summarizes representative quantitative data for the analysis of phenolic compounds using this compound as an internal standard.
| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| Phenol | 4.2 | 5.0 | 15.0 | >0.998 | 95 ± 4 |
| 4-Nitrophenol | 5.8 | 2.0 | 6.0 | >0.999 | 98 ± 3 |
| 2,4-Dinitrophenol | 7.1 | 1.5 | 4.5 | >0.999 | 97 ± 5 |
| This compound (IS) | 8.5 | - | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are determined based on a signal-to-noise ratio of 3 and 10, respectively. Recovery was assessed by spiking blank water samples at a concentration of 100 ng/mL.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of phenolic compounds using this compound as an internal standard.
Caption: Quantification workflow using an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 9. Is this appropriate way to use internal standard in HPLC - Chromatography Forum [chromforum.org]
Troubleshooting & Optimization
Troubleshooting 2-Tert-butyl-4-methyl-6-nitrophenol solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-tert-butyl-4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted nitrophenol. Generally, such compounds exhibit limited solubility in water and are more soluble in organic solvents. The presence of the bulky tert-butyl group and the methyl group, along with the nitro group, influences its polarity and hydrogen bonding capabilities, making it a relatively non-polar molecule. It is expected to be sparingly soluble in aqueous solutions and more soluble in organic solvents like ethanol, acetone, and other polar aprotic and protic solvents.
Q2: In which organic solvents is this compound likely to be most soluble?
Based on the behavior of similar nitrophenol compounds, this compound is expected to be most soluble in polar organic solvents. Good starting points for solubilization include:
-
Acetone
-
Ethanol
-
Methanol
-
Acetonitrile
The choice of solvent will depend on the specific requirements of your experiment, including desired concentration, compatibility with other reagents, and downstream applications.
Q3: Why is my this compound not dissolving in water?
Substituted nitrophenols, particularly those with bulky non-polar groups like the tert-butyl group, are often poorly soluble in water.[1] The large hydrophobic surface area of the molecule counteracts the polar contributions of the hydroxyl and nitro groups. Additionally, as a 2-nitro substituted phenol, it has the potential to form an intramolecular hydrogen bond between the hydroxyl group and the nitro group. This internal hydrogen bonding can reduce the molecule's ability to form hydrogen bonds with water, further decreasing its aqueous solubility.[2][3]
Q4: Can I increase the aqueous solubility of this compound by changing the pH?
Yes, adjusting the pH can influence the solubility of phenolic compounds. In basic solutions, the phenolic hydroxyl group can be deprotonated to form a phenolate anion. This ionic form is generally more soluble in water than the neutral molecule. Therefore, increasing the pH of the aqueous solution with a suitable base (e.g., NaOH) may enhance the solubility of this compound. However, be mindful that a change in pH might affect the stability of the compound or interfere with your experimental setup.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem: The compound is not dissolving in the chosen solvent.
Below is a logical workflow to troubleshoot this issue.
Caption: A workflow diagram for troubleshooting solubility issues.
Step-by-Step Troubleshooting:
-
Verify Compound Purity and Identity: Impurities can significantly affect solubility. If possible, confirm the purity of your this compound using an appropriate analytical technique. Sigma-Aldrich notes that for their product, the buyer assumes responsibility for confirming product identity and/or purity.
-
Select an Appropriate Solvent: If you are experiencing issues, ensure you have selected a suitable solvent. Refer to the table below for guidance. For nitrophenols, polar organic solvents are generally a good choice.[4]
-
Optimize Dissolution Conditions:
-
Agitation: Ensure the mixture is being adequately stirred. Vortexing or using a magnetic stirrer can help. For very difficult to dissolve compounds, sonication in an ultrasonic bath can be effective.
-
Temperature: Gently warming the solution can increase the rate of dissolution and the solubility limit. However, be cautious with heat as it can degrade the compound. It is advisable not to exceed 40-50°C unless you have data on the compound's thermal stability.
-
Particle Size: If the compound is in a crystalline form, grinding it to a fine powder can increase the surface area and speed up dissolution.
-
-
Consider a Solvent Mixture or a High-Concentration Stock:
-
If the compound is not soluble enough in your final experimental solvent, you can first dissolve it in a small amount of a solvent in which it is highly soluble (e.g., DMSO or ethanol) to create a concentrated stock solution. This stock can then be diluted into your final aqueous or buffer solution. Be sure that the final concentration of the initial solvent does not interfere with your experiment.
-
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Very Low | Solubility may be increased with the addition of a base to deprotonate the phenol. |
| Ethanol | Polar Protic | Good | A common choice for dissolving organic compounds for biological assays. |
| Methanol | Polar Protic | Good | Similar to ethanol, often a good first choice. |
| Acetone | Polar Aprotic | High | A strong solvent that can be used for initial solubilization. |
| Acetonitrile | Polar Aprotic | Good | Often used in chromatography and as a reaction solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent for preparing high-concentration stock solutions. |
| Toluene | Non-polar | Moderate to Good | Due to the non-polar nature of the tert-butyl and methyl groups, and potential for intramolecular hydrogen bonding, solubility in non-polar solvents may be higher than in polar solvents.[2] |
Note: This table is based on the general properties of substituted nitrophenols and related compounds. Empirical testing is recommended to determine the optimal solvent for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 209.23 g/mol ) in ethanol.
Materials:
-
This compound
-
Anhydrous ethanol
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Vortex mixer or magnetic stirrer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.09 mg of this compound.
-
Transfer to Volumetric Flask: Carefully transfer the weighed compound into a 10 mL volumetric flask.
-
Add Solvent: Add approximately 5 mL of ethanol to the flask.
-
Dissolve the Compound: Agitate the mixture until the compound is fully dissolved. This can be done by vortexing or using a magnetic stirrer. If necessary, gently warm the solution in a water bath (not exceeding 40°C).
-
Bring to Final Volume: Once the compound is completely dissolved, add ethanol to the flask until the bottom of the meniscus reaches the 10 mL mark.
-
Mix Thoroughly: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., 4°C or -20°C for long-term storage).
Caption: Workflow for preparing a stock solution.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol provides a general method for attempting to dissolve this compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Suspension: Add the desired amount of this compound to your aqueous buffer to create a suspension.
-
Monitor pH: Place the suspension on a magnetic stirrer and insert a calibrated pH probe.
-
Adjust pH: While stirring, slowly add the 1 M NaOH solution dropwise. Monitor the pH and observe the dissolution of the compound.
-
Determine Optimal pH: Continue adding base until the compound is dissolved or until the pH reaches a limit suitable for your experiment. Record the pH at which the compound fully dissolves.
-
Final pH Adjustment: If necessary, you can back-titrate with a suitable acid (e.g., 1 M HCl) to your desired final experimental pH, but be aware that the compound may precipitate out if the pH is lowered significantly.
Important Considerations:
-
Safety: Always handle this compound and all solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Compound Stability: Be aware that changes in pH and temperature can affect the stability of your compound. It is advisable to prepare fresh solutions for your experiments.
-
Empirical Testing: The information provided here is a guide. The optimal conditions for dissolving this compound may vary, and empirical testing is crucial for success in your specific experimental context.
References
Technical Support Center: Optimizing HPLC Separation of 2-Tert-butyl-4-methyl-6-nitrophenol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 2-tert-butyl-4-methyl-6-nitrophenol isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound isomers.
Issue: Poor resolution between isomeric peaks.
-
Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge when separating structurally similar isomers. Here are several approaches to enhance separation:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: A well-optimized mobile phase is critical for achieving reliable HPLC performance.[1] Start by adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[2][3] A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
pH Control: The pH of the mobile phase can significantly influence the ionization state of phenolic compounds, thereby affecting their retention.[2] For acidic compounds like nitrophenols, using a mobile phase with a pH set approximately 2 units below the pKa of the analytes can improve peak shape and resolution.[4] Consider using a buffer to maintain a stable pH.
-
Try a Different Organic Solvent: If you are using acetonitrile, consider switching to methanol or vice-versa. The difference in solvent polarity can alter the selectivity of the separation.
-
-
Stationary Phase Selection:
-
Phenyl Columns: Phenyl stationary phases are highly suitable for separating positional isomers of aromatic compounds due to their ability to engage in π-π interactions with the analyte's aromatic ring.[5] This can provide a different selectivity compared to standard C18 columns.[5]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be beneficial for separating closely related isomers.[6]
-
End-capped C18 Columns: A high-quality, end-capped C18 column can minimize secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing and reduce resolution.[7][8]
-
-
Temperature: Lowering the column temperature can sometimes improve the separation of isomers by increasing the differences in their interaction with the stationary phase.
-
Issue: Significant peak tailing.
-
Question: The peaks for my nitrophenol isomers are asymmetrical with significant tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase.[8][9] For phenolic compounds, this is frequently due to interactions with acidic silanol groups on the silica support.[8][9] Here’s how to address it:
-
Mobile Phase Modification:
-
Lower the pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will suppress the ionization of the silanol groups, reducing their interaction with the acidic nitrophenol analytes.[4]
-
-
Column Choice:
-
Use a Highly Deactivated Column: Modern, high-purity silica columns that are densely bonded and end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for polar and acidic compounds.[8]
-
-
Sample Overload:
-
Reduce Sample Concentration: Injecting too concentrated a sample can lead to column overload and result in peak tailing.[4] Try diluting your sample and re-injecting.
-
-
Column Contamination:
-
Use a Guard Column: A guard column installed before the analytical column can help to trap contaminants from the sample that might otherwise bind to the analytical column and cause peak shape distortion.
-
Column Washing: If you suspect column contamination, a thorough washing procedure with a strong solvent may be necessary.[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A1: A good starting point for method development would be a reversed-phase HPLC method. Here is a recommended initial setup:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid |
| Gradient | Start with a 50:50 (Acetonitrile:Water) isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
This method can then be optimized by adjusting the mobile phase composition and gradient as needed to achieve the desired separation.
Q2: How can I confirm the identity of the separated isomeric peaks?
A2: While HPLC can separate the isomers, it does not inherently identify them. To confirm the identity of each peak, you would need to use a mass spectrometer (MS) coupled to the HPLC (LC-MS). The mass spectrometer can provide the mass-to-charge ratio of each eluting compound, confirming they are isomers, and fragmentation patterns can help in structural elucidation to distinguish between them.
Q3: My baseline is drifting during the analysis. What could be the cause?
A3: Baseline drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.
-
Mobile Phase Issues: The mobile phase may be contaminated, or if it's a mixture, the composition may be changing over time due to evaporation of the more volatile component.[11]
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Detector Issues: The detector lamp may be failing or there could be contamination in the detector cell.[12]
-
Temperature Fluctuations: Poor temperature control of the column can lead to baseline drift.[12]
Q4: What are some key parameters to include in a system suitability test for this separation?
A4: For a reliable separation of isomers, your system suitability test should include the following:
-
Resolution (Rs): The resolution between the critical isomer pair should be greater than 1.5 to ensure baseline separation.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
-
Repeatability (%RSD): The relative standard deviation for retention time and peak area from replicate injections should be low (typically <2%).
Illustrative Data Presentation
The following table presents a hypothetical but realistic dataset for the separation of two isomers of this compound based on method optimization.
Table 1: Comparison of HPLC Methods for Isomer Separation
| Method | Column | Mobile Phase | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Tailing Factor (T) |
| A | Standard C18 | 60% Acetonitrile / 40% Water | 8.2 | 8.5 | 0.9 | 1.8 |
| B | Standard C18 | 55% Acetonitrile / 45% Water + 0.1% TFA | 10.1 | 10.8 | 1.6 | 1.2 |
| C | Phenyl-Hexyl | 55% Acetonitrile / 45% Water + 0.1% TFA | 11.5 | 12.5 | 2.1 | 1.1 |
This is illustrative data to demonstrate the impact of method optimization.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of this compound Isomers
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or Trifluoroacetic Acid)
-
Reference standards of the this compound isomers
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 50% B
-
18-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the isomers in the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared sample and acquire the chromatogram.
-
Analyze the data, paying attention to retention times, peak areas, resolution, and peak shape.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. mastelf.com [mastelf.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Preventing degradation of 2-Tert-butyl-4-methyl-6-nitrophenol in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-tert-butyl-4-methyl-6-nitrophenol in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Solution discoloration (e.g., yellowing, browning) | Oxidation of the phenol group, potentially forming quinone-like structures. This can be accelerated by exposure to air (oxygen) and light. | Prepare solutions fresh whenever possible. Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Precipitate formation in the solution | The compound may have low solubility in the chosen solvent, or the solvent may have evaporated, increasing the concentration. Temperature fluctuations can also affect solubility. | Ensure the chosen solvent is appropriate for the desired concentration (see Solvent Compatibility Table below). Store solutions at a constant, cool temperature (2-8°C is recommended for stock solutions). If precipitation occurs upon cooling, gently warm the solution before use to redissolve the compound, ensuring it is fully dissolved. |
| Loss of compound activity or inconsistent experimental results | Degradation of this compound due to factors such as pH, light exposure, or reaction with other components in the solution. | Control the pH of your experimental buffer, as extreme pH values can promote degradation. Avoid prolonged exposure of the solution to ambient or high-intensity light. Ensure all other reagents in your experiment are compatible and do not promote oxidation or other degradation reactions. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | These peaks likely represent degradation products. Common degradation pathways for nitrophenols include oxidation, photolysis, and hydrolysis. | Analyze a freshly prepared standard solution to confirm the retention time of the intact compound. If degradation is suspected, minimize the time between solution preparation and analysis. Store samples in a cooled autosampler if possible. Consider using a mobile phase with a controlled pH. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound are:
-
Light Exposure: Like many nitrophenols, this compound is susceptible to photodegradation, especially when exposed to UV light. This can lead to the formation of phenoxyl radicals and subsequent downstream products.
-
Oxidation: The phenol moiety is prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or other oxidizing agents in the solution. The bulky tert-butyl group provides some steric hindrance, but oxidation can still occur.
-
pH: The acidity of the solution can significantly impact stability. Phenols are weak acids, and at higher pH values, the formation of the phenoxide anion can alter its reactivity and degradation pathway.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: 2-8°C.
-
Light: Protected from light by using amber glass vials or by wrapping the container with aluminum foil.
-
Atmosphere: In a tightly sealed container to minimize solvent evaporation and exposure to air. For long-term storage, flushing the headspace of the vial with an inert gas like nitrogen or argon is recommended.
Q3: Which solvents are most suitable for dissolving this compound?
A3: Polar organic solvents are generally good choices for dissolving nitrophenols. The selection of a solvent should also consider its compatibility with your experimental system.
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent | A good choice for preparing concentrated stock solutions. Ensure the final concentration of DMSO in your assay is compatible with your biological system. |
| Ethanol | Good | A versatile solvent suitable for many applications. |
| Methanol | Good | Similar to ethanol, it is a good polar solvent for nitrophenols. |
| Acetonitrile | Good | Often used in analytical techniques like HPLC and is a suitable solvent for dissolving the compound. |
| Water | Poor | The solubility of this compound in water is expected to be low. Acidic or basic conditions may slightly improve solubility but can also impact stability. |
Q4: How does pH affect the stability of this compound?
A4: The stability of phenolic compounds is often pH-dependent. Nitrophenols are more acidic than phenol itself due to the electron-withdrawing nature of the nitro group. At a pH above its pKa, this compound will exist predominantly in its anionic phenoxide form. This can alter its susceptibility to oxidation and other degradation reactions. It is advisable to maintain a consistent and appropriate pH in your experiments, typically in the neutral to slightly acidic range, unless the experimental protocol requires otherwise.
Experimental Protocols
Protocol 1: Preparation and Storage of a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller volumes in amber glass vials with tightly sealed caps. This minimizes the number of freeze-thaw cycles and exposure to air for the entire stock.
-
Inert Gas Purge (Optional but Recommended): Before sealing, gently flush the headspace of each vial with an inert gas (nitrogen or argon) to displace oxygen.
-
Storage: Store the aliquots at 2-8°C, protected from light.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preventing degradation.
Common experimental errors with 2-Tert-butyl-4-methyl-6-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common experimental issues encountered with 2-Tert-butyl-4-methyl-6-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges during the synthesis, which is typically a nitration of 2-tert-butyl-4-methylphenol, include controlling the regioselectivity to favor nitration at the 6-position, preventing over-nitration to di-nitro products, and avoiding side reactions such as oxidation or dealkylation, which can occur with harsh nitrating agents.[1] The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired product.
Q2: I am observing a mixture of isomers in my reaction product. How can I improve the selectivity for the 6-nitro isomer?
A2: Achieving high regioselectivity in phenol nitration can be difficult. The hydroxyl group is an ortho-, para- director, and the bulky tert-butyl group at the 2-position should sterically hinder the ortho-position to some extent, favoring nitration at the other ortho-position (the 6-position). To improve selectivity, consider using a milder nitrating agent, such as tert-butyl nitrite, which has been shown to be chemoselective for phenols.[2][3] Additionally, controlling the reaction temperature and using a suitable solvent can influence the isomer ratio.
Q3: My reaction is producing a significant amount of di-nitrated byproducts. How can I prevent this?
A3: Over-nitration is a common issue, especially when using strong nitrating agents like concentrated nitric acid. To minimize the formation of di-nitro compounds, you can try the following:
-
Use a milder nitrating agent.
-
Carefully control the stoichiometry of the nitrating agent, using only a slight excess of the phenol.
-
Maintain a low reaction temperature.
-
Slowly add the nitrating agent to the reaction mixture to avoid localized high concentrations.
Q4: What is the best way to purify the crude product?
A4: Purification of nitrophenol isomers can be challenging due to their similar polarities. Column chromatography is a common method for separating ortho- and para-nitrophenol isomers.[4] For this compound, a similar approach using a suitable solvent system (e.g., a hexane/ethyl acetate gradient) should be effective. Recrystallization from an appropriate solvent can also be used to purify the final product.
Q5: I'm having trouble dissolving this compound. What solvents are recommended?
A5: While specific solubility data for this compound is limited, substituted phenols and nitrophenols are generally soluble in many organic solvents but have limited solubility in water.[5][6] Good solubility can be expected in solvents like ethanol, acetone, and ether.[6] For experimental work, it is advisable to perform small-scale solubility tests with a range of common laboratory solvents to find the most suitable one for your application.
Q6: Is this compound stable? What are the recommended storage conditions?
A6: Nitrophenols should be stored in a cool, dry, and dark place in a tightly sealed container.[7][8] They should be kept away from incompatible materials such as strong bases and oxidizing agents.[7][9] Some nitrophenols can be sensitive to light and air, which may cause degradation over time.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | - Ensure the starting material (2-tert-butyl-4-methylphenol) is pure. - Verify the concentration and activity of the nitrating agent. - Increase the reaction time or temperature cautiously, monitoring for side product formation. |
| Decomposition of product | - Avoid excessive heating during the reaction and workup. - Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation. | |
| Formation of multiple spots on TLC, indicating a mixture of products | Isomer formation (e.g., nitration at the para-position to the hydroxyl group) | - Optimize reaction conditions to favor the desired isomer (e.g., lower temperature, different solvent). - Use a more selective nitrating agent.[2][3] |
| Over-nitration (di- or tri-nitration) | - Use a stoichiometric amount or a slight excess of the phenol relative to the nitrating agent. - Add the nitrating agent slowly and maintain a low reaction temperature.[10] | |
| Oxidation of the phenol | - Use a milder nitrating agent. - Perform the reaction at a lower temperature. | |
| Difficulty in purifying the product by column chromatography | Co-elution of isomers or impurities | - Try a different solvent system with varying polarity. - Consider using a different stationary phase for chromatography. - Attempt purification by recrystallization from a suitable solvent or solvent mixture. |
| Product appears as a dark, tarry substance | Oxidation or polymerization | - This is a common issue with phenol nitration, especially with strong acids.[11] - Use a more dilute or milder nitrating agent. - Maintain strict temperature control at low temperatures. |
| Inconsistent results between batches | Variability in starting material quality | - Use starting material from the same batch with confirmed purity. |
| Inconsistent reaction conditions | - Carefully control all reaction parameters, including temperature, addition rates, and stirring speed. |
Quantitative Data
Table 1: Physical Properties of 2-tert-butyl-4-methylphenol (Starting Material) and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-tert-Butyl-4-methylphenol | 2409-55-4 | C₁₁H₁₆O | 164.24 | 55 | 237 |
| 2,6-Di-tert-butyl-4-nitrophenol | 728-40-5 | C₁₄H₂₁NO₃ | 251.32 | Not available | Not available |
| 2-tert-Butyl-4-nitrophenol | 6683-81-4 | C₁₀H₁₃NO₃ | 195.21 | Not available | Not available |
Table 2: Solubility of Phenols and Nitrophenols in Common Solvents
| Compound | Water | Ethanol | Ether | Acetone |
| Phenol | Sparingly soluble | Soluble | Soluble | Soluble |
| 2-Methyl-4-nitrophenol | Sparingly soluble | Soluble | Soluble | Soluble |
| 2-nitro-4-sec-butylphenol | Limited solubility | Moderately soluble | Not available | Moderately soluble |
This table provides general solubility information for similar compounds to guide solvent selection.[4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Chemoselective Nitration
This protocol is adapted from a general method for the chemoselective nitration of phenols using tert-butyl nitrite.[2][3]
Materials:
-
2-tert-butyl-4-methylphenol
-
tert-Butyl nitrite (t-BuONO)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-4-methylphenol (1.0 equivalent) in anhydrous THF.
-
Addition of Nitrating Agent: At room temperature, add tert-butyl nitrite (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Visualizations
References
- 1. US2868844A - Selective nitration process - Google Patents [patents.google.com]
- 2. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) | C23H32O2 | CID 8398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. prepchem.com [prepchem.com]
- 9. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 10. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Tert-butyl-4-nitrophenol | C10H13NO3 | CID 528944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
How to increase the stability of 2-Tert-butyl-4-methyl-6-nitrophenol for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing 2-Tert-butyl-4-methyl-6-nitrophenol for experimental use. Due to the limited availability of specific stability data for this compound, the following recommendations are based on the chemical properties of structurally similar nitrophenols and general best practices for handling potentially sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on the behavior of similar nitrophenolic compounds, the primary factors leading to degradation are:
-
Light Exposure: Nitrophenols are often susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce chemical changes.
-
Oxidizing Agents: The presence of oxidizing agents in the experimental system can lead to the degradation of the phenol group.
-
High Temperatures: Elevated temperatures can accelerate the rate of degradation.
-
pH Extremes: Strongly acidic or basic conditions may affect the stability of the molecule.
Q2: How should I properly store this compound?
To ensure maximum stability during storage, it is recommended to:
-
Store the compound in a cool, dark place, ideally at 2-8°C.[1]
-
Keep the container tightly sealed to prevent exposure to air and moisture.[1]
-
For solutions, use amber vials or wrap containers in aluminum foil to protect from light.
Q3: What are the known degradation products of this compound?
While specific degradation products for this compound are not well-documented in publicly available literature, degradation of similar nitrophenols can result in hydroxylated or chlorinated byproducts, especially in the presence of UV light and certain catalysts.[2] It is crucial to consider the potential for the formation of unknown byproducts that could interfere with experimental results.
Q4: Are there any known stabilizers for this compound?
Specific stabilizers for this compound are not documented. However, for related compounds like other nitrophenols and nitrocellulose, various stabilizers are used, including other phenolic compounds and antioxidants. The effectiveness of any potential stabilizer would need to be empirically determined for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results over time. | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions in the dark at 2-8°C. 3. Perform a stability test of your compound in your experimental buffer/media over the time course of your experiment. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Protect all solutions from light. 2. Degas solvents to remove dissolved oxygen. 3. Analyze a "time zero" sample and compare it to samples from the end of the experiment to identify new peaks. |
| Loss of biological activity of the compound. | The compound has degraded to an inactive form. | 1. Confirm the identity and purity of the compound before use, as some suppliers do not provide detailed analytical data.[3] 2. Implement stricter light and temperature controls during the experiment. 3. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Handling and Solubilization
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Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Weigh the required amount of the compound in a low-light environment.
-
Solubilization: Dissolve the compound in an appropriate solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Use high-purity, degassed solvents.
-
Storage of Stock Solution: Store the stock solution in small aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles.
-
Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration immediately before use. Protect the working solution from light throughout the experiment.
Protocol 2: Assessing Compound Stability in an Experimental Buffer
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Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Incubation: Aliquot the solution into multiple amber vials.
-
Time Points: Analyze one aliquot immediately (Time 0). Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C, protected from light).
-
Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the amount of the parent compound remaining.
-
Data Evaluation: Plot the concentration of the compound against time to determine its stability profile under your experimental conditions.
Visualizations
Logical Workflow for Stability Assessment
References
Technical Support Center: Refining Purification Methods for 2-Tert-butyl-4-methyl-6-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification of 2-Tert-butyl-4-methyl-6-nitrophenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the nitration of 2-tert-butyl-4-methylphenol. These include:
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Unreacted Starting Material: 2-tert-butyl-4-methylphenol.
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Isomeric Byproducts: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 2-tert-butyl-4-methyl-5-nitrophenol.
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Dinitrated Products: Over-nitration can lead to the formation of dinitro- derivatives.
Q2: What are the recommended starting points for purification of this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring purification. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can separate the desired product from its impurities. The less polar compounds will have a higher Rf value.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate Forms Instead of Crystals | The solvent may be too non-polar, or the solution is supersaturated. | Add a small amount of a more polar co-solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the concentration of the compound is too low. | Evaporate some of the solvent to increase the concentration. Try placing the solution in an ice bath or freezer to further reduce solubility. |
| Poor Recovery of the Product | The chosen solvent has too high a solubility for the product even at low temperatures. The product might be lost during filtration. | Select a different solvent or solvent system with lower solubility for the product at cold temperatures. Ensure the filtration apparatus is properly set up and the filter paper has the correct pore size. |
| Crystals are Colored (e.g., Yellowish) | Co-precipitation of colored impurities. | The crude product may require a preliminary purification step like a charcoal treatment or passing through a short plug of silica gel before recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Isomers | The solvent system (mobile phase) is not optimized. | Adjust the polarity of the mobile phase. A less polar solvent system will generally provide better separation of nitrophenol isomers on a normal-phase column. Use a gradient elution if a single solvent system is ineffective. |
| Product Elutes Too Quickly with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. |
| Product is Retained on the Column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For highly retained compounds, a small amount of a polar solvent like methanol can be added to the mobile phase. |
| Tailing of the Product Peak | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | Add a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds) to the mobile phase to reduce strong interactions. Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Begin by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures. Common solvents for nitrophenols include ethanol, methanol, and mixtures of hexane/ethyl acetate.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Pack a chromatography column with silica gel or alumina as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). The polarity can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2-Tert-butyl-4-methyl-6-nitrophenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butylated Hydroxytoluene (BHT) is a well-established antioxidant that functions primarily through the donation of a hydrogen atom from its phenolic hydroxyl group to scavenge free radicals. Its antioxidant efficacy has been quantified in numerous studies using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
In contrast, 2-Tert-butyl-4-methyl-6-nitrophenol is a structurally related compound whose antioxidant potential is theoretically diminished by the presence of a strong electron-withdrawing nitro group at the ortho position to the hydroxyl group. This substitution is expected to increase the bond dissociation enthalpy of the phenolic O-H bond, thereby impeding its ability to donate a hydrogen atom and quench free radicals. While direct experimental data for its antioxidant activity is scarce, computational studies on similar ortho-substituted nitrophenols support this hypothesis of reduced antioxidant capacity.
Data Presentation: Antioxidant Activity of BHT
The antioxidant activity of BHT has been evaluated in various studies, with IC50 values (the concentration required to scavenge 50% of free radicals) serving as a key metric of its efficacy. A lower IC50 value indicates greater antioxidant activity. It is important to note that these values can vary depending on the specific experimental conditions.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| BHT | DPPH | 202.35 | [1] |
| BHT | DPPH | 171.7 ± 8.2 | [2] |
| BHT | DPPH | 139.4 | [2] |
| BHT | Chemiluminescence | 8.5 µM | [3] |
Theoretical Comparison of Antioxidant Mechanisms
The primary mechanism of antioxidant action for phenolic compounds like BHT is through hydrogen atom transfer (HAT) to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's effectiveness.
Butylated Hydroxytoluene (BHT): The two bulky tert-butyl groups at the ortho positions of the phenolic hydroxyl group in BHT provide steric hindrance. This steric shield stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and enhancing its antioxidant capacity.[4]
This compound: The presence of a nitro group (-NO2) at the ortho position to the hydroxyl group is predicted to significantly alter its antioxidant properties. The nitro group is a strong electron-withdrawing group, which decreases the electron density on the phenolic oxygen atom. This strengthens the O-H bond, making the donation of a hydrogen atom to a free radical energetically less favorable. Computational studies on ortho-nitrophenols have shown that this substitution has a negative effect on antioxidant activity.
Experimental Protocols
Detailed methodologies for the commonly cited DPPH and ABTS assays are provided below for reference.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol, and stored in the dark.
-
Sample Preparation: The antioxidant compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The antioxidant compound is dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a specific time (e.g., 6 minutes).
-
Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus the concentration of the antioxidant.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: BHT's primary antioxidant mechanism via hydrogen atom donation.
Caption: The influence of the ortho-nitro group on antioxidant activity.
Caption: A simplified workflow of the DPPH antioxidant assay.
Conclusion
Based on the available evidence, Butylated Hydroxytoluene (BHT) is a demonstrably effective antioxidant with a well-understood mechanism of action. In contrast, the antioxidant activity of this compound is expected to be significantly lower due to the electron-withdrawing nature of the ortho-nitro group, which hinders the crucial hydrogen atom donation step in free radical scavenging. For a definitive comparison, direct experimental evaluation of this compound using standardized antioxidant assays is necessary. Researchers and drug development professionals should consider the structural features of phenolic compounds when selecting or designing antioxidants for specific applications.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 2-Tert-butyl-4-methyl-6-nitrophenol as Mitochondrial Uncoupling Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative chemical compounds to 2-Tert-butyl-4-methyl-6-nitrophenol for the application of mitochondrial uncoupling in a research setting. Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling nutrient oxidation from ATP synthesis.[1][2] This process increases the metabolic rate and has therapeutic potential for various metabolic diseases.[3][4] This document details the performance of prominent alternatives, provides supporting experimental data, and outlines protocols for their evaluation.
The classic uncoupler 2,4-dinitrophenol (DNP) and its derivatives, including this compound, have been studied for their ability to increase metabolic rate.[2][5] However, their use is hampered by a narrow therapeutic window and significant toxicity.[2][6] The search for safer and more effective uncoupling agents has led to the development and repurposing of several compounds, which are compared herein.
Comparative Analysis of Mitochondrial Uncouplers
Several compounds have emerged as potent and selective mitochondrial uncouplers with improved safety profiles compared to traditional nitrophenols. The most notable alternatives include BAM15, Niclosamide Ethanolamine Salt (NEN), and the classical research tools FCCP and CCCP.
-
BAM15 : A novel synthetic mitochondrial uncoupler that has demonstrated high efficacy in increasing mitochondrial respiration without depolarizing the plasma membrane.[1][7] It has shown therapeutic potential in preclinical models of obesity and diabetes by increasing energy expenditure and improving glycemic control, without causing hyperthermia, a dangerous side effect of older uncouplers.[8][9] BAM15 protects against diet-induced obesity and improves insulin action, in part by activating AMPK (AMP-activated protein kinase).[8]
-
Niclosamide Ethanolamine Salt (NEN) : The ethanolamine salt form of Niclosamide, an FDA-approved anthelmintic drug.[10][11] NEN has been identified as a mild mitochondrial uncoupler that functions at nanomolar concentrations.[5][12] It has been shown to be effective in preventing and treating hepatic steatosis and insulin resistance in mouse models.[10][11] Its mechanism also involves the activation of AMPK by altering the cellular ATP/ADP ratio.[11]
-
FCCP and CCCP : Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and carbonyl cyanide-m-chlorophenylhydrazone (CCCP) are classical protonophore uncouplers widely used in fundamental research to study mitochondrial bioenergetics.[13][14] They are highly potent in disrupting the mitochondrial membrane potential to induce maximal respiration.[14][15] However, their utility as therapeutics is limited due to off-target effects and a high potential for cellular toxicity.[13][16] They remain valuable as reference compounds in experimental settings.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the alternative uncoupling agents based on available experimental data.
| Compound | Class | Effective Concentration | Key In Vitro Effects | Key In Vivo Effects (in mice) | Safety Profile |
| BAM15 | Synthetic Protonophore | Varies by cell type (e.g., µM range for C2C12 myotubes)[8] | Potently increases oxygen consumption rate (OCR); sustained uncoupling effect.[1][8] | Protects against diet-induced obesity; improves glycemic control and body composition; increases energy expenditure.[8] | No reported increase in body temperature; not toxic at high doses in mice.[9] |
| NEN | Repurposed Drug | Upper nanomolar to low micromolar (e.g., ~500 nM to 1 µM)[5] | Induces mitochondrial oxygen consumption; reduces mitochondrial membrane potential.[5] | Prevents and treats high-fat diet-induced hepatic steatosis and insulin resistance; improves glycemic control.[10][12] | Well-documented safety profile as an approved drug (Niclosamide).[11] |
| FCCP/CCCP | Classical Protonophore | Nanomolar to low micromolar (e.g., ~3 µM for FCCP in neurons)[17] | Potent induction of maximal mitochondrial respiration; disrupts ATP synthesis.[14][15] | Not typically used for in vivo therapeutic studies due to toxicity. | High cellular toxicity; can have off-target effects on other cellular membranes.[13] |
Experimental Protocols
The standard method for evaluating mitochondrial uncoupling activity in vitro is by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers. The "Mito Stress Test" is a key assay that uses sequential injections of mitochondrial inhibitors and an uncoupler to determine various parameters of mitochondrial function.
Protocol: Seahorse XF Mito Stress Test
This protocol is adapted for assessing the effect of a test compound on mitochondrial respiration in cultured cells.[17]
1. Cell Preparation:
- Plate cells (e.g., C2C12 myotubes, HepG2) in a Seahorse XF cell culture microplate at a pre-determined density.
- Allow cells to adhere and grow for 16-24 hours.
- On the day of the assay, replace the growth medium with a bicarbonate-free experimental buffer (e.g., XF DMEM medium supplemented with glucose, pyruvate, and glutamine).
- Equilibrate the plate in a CO₂-free incubator at 37°C for 1 hour before the assay.[17]
2. Reagent Preparation:
- Prepare stock solutions of the following compounds in the experimental buffer:
- Oligomycin: An ATP synthase inhibitor (e.g., 1.0-6.0 µM final concentration).[17]
- Test Uncoupler (e.g., BAM15) or FCCP: A potent uncoupler (e.g., 1.0-3.0 µM final concentration for FCCP).[17]
- Rotenone/Antimycin A: Complex I and Complex III inhibitors, respectively (e.g., 0.5 µM final concentration).[17]
- Load the compounds into the appropriate ports of the Seahorse XF sensor cartridge.
3. Assay Execution:
- Place the cell culture plate into the Seahorse XF Analyzer.
- The instrument measures the basal oxygen consumption rate (OCR).
- The pre-loaded compounds are injected sequentially:
- Test Compound/Vehicle: To measure the immediate effect on basal respiration.
- Oligomycin: Injected to inhibit ATP synthase. The resulting OCR is due to proton leak.
- FCCP (or another uncoupler): Injected to induce maximal respiration, revealing the spare respiratory capacity.[1]
- Rotenone & Antimycin A: Injected to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.
4. Data Analysis:
- Basal Respiration: (Last rate before first injection) - (Non-mitochondrial respiration).
- ATP Production: (Last rate before oligomycin injection) - (Oligomycin-induced rate).
- Proton Leak: (Oligomycin-induced rate) - (Non-mitochondrial respiration).
- Maximal Respiration: (Maximum rate after FCCP injection) - (Non-mitochondrial respiration).
- Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration).
Visualizations: Pathways and Workflows
Signaling Pathway of Mitochondrial Uncoupling
The following diagram illustrates the mechanism of action for a protonophore uncoupler within the context of the electron transport chain (ETC) and oxidative phosphorylation.
Caption: Mechanism of a protonophore mitochondrial uncoupler.
Experimental Workflow for the Mito Stress Test
This diagram shows the logical flow of the Seahorse XF Mito Stress Test, illustrating the sequential addition of compounds and their expected impact on the oxygen consumption rate (OCR).
Caption: Workflow of the Seahorse XF Mito Stress Test.
Conclusion
The search for alternatives to classic nitrophenol-based uncouplers has yielded promising candidates with improved therapeutic potential and safety profiles. BAM15 stands out as a next-generation uncoupler with high selectivity and efficacy in preclinical models without inducing hyperthermia.[3][9] NEN offers a valuable alternative as a repurposed, well-characterized drug that acts as a mild uncoupler.[11] While FCCP and CCCP remain the gold standard for inducing maximal respiration in vitro, their toxicity precludes therapeutic applications.[13] The selection of an appropriate uncoupling agent will depend on the specific research question, whether the goal is to probe maximal mitochondrial capacity in vitro or to investigate the long-term physiological effects of increased energy expenditure in vivo. The experimental protocols provided here offer a standardized method for comparing the efficacy and potency of these and other novel uncoupling compounds.
References
- 1. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Uncouplers: The Future of Weight Loss Medications? – Clinical Correlations [clinicalcorrelations.org]
- 5. mitobiopharma.com [mitobiopharma.com]
- 6. Mitochondrial Uncoupler BAM15 Modestly Extends Life in Flies – Fight Aging! [fightaging.org]
- 7. Frontiers | BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases [frontiersin.org]
- 8. embopress.org [embopress.org]
- 9. Virginia Tech drug researcher develops ‘fat burning’ molecule that has implications for treatment of obesity | Virginia Tech News | Virginia Tech [news.vt.edu]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 15. CCCP | Oxidative Phosphorylation Uncouplers: R&D Systems [rndsystems.com]
- 16. Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial respiration measurements [bio-protocol.org]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validation summary for a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Tert-butyl-4-methyl-6-nitrophenol. The performance of this novel method is compared with existing analytical techniques for structurally similar phenolic compounds, providing a comprehensive overview for researchers and drug development professionals. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the method for its intended purpose.[1][2][3][4]
Comparative Analysis of Analytical Methods
The newly developed HPLC-UV method offers a reliable and efficient approach for the quantification of this compound. The following table summarizes the validation parameters of this new method and compares it with other established methods for similar compounds, such as Gas Chromatography-Mass Spectrometry (GC-MS) and other HPLC methods used for substituted phenols.
| Parameter | Novel HPLC-UV Method for this compound | Alternative Method 1: GC-MS for Alkylphenols[5][6] | Alternative Method 2: HPLC-DAD for Phenolic Compounds[7][8] |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 1.5% | < 5% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 1 µg/L | 0.01 - 0.35 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 5 µg/L | 0.03 - 1.07 µg/mL |
| Specificity | Specific | Highly Specific | Specific with potential for overlapping peaks[9] |
| Analysis Time | ~10 minutes | ~30 minutes | ~40 minutes |
Detailed Experimental Protocols
Novel HPLC-UV Method for this compound
This method was developed for the precise quantification of this compound in a given matrix.
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 10 minutes, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Validation Procedure: The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.[1][2][3][4]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present was demonstrated by analyzing a blank, a placebo, and a spiked sample. No interfering peaks were observed at the retention time of this compound.
-
Linearity: A seven-point calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was evaluated by the correlation coefficient (R²).
-
Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts.
-
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Methodology and Workflow Visualization
The following diagram illustrates the logical workflow for the validation of the new analytical method.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 6. oiv.int [oiv.int]
- 7. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunoassay Cross-Reactivity of 2-Tert-butyl-4-methyl-6-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-tert-butyl-4-methyl-6-nitrophenol in the context of competitive immunoassays. Due to the limited availability of public data on this specific compound, this guide presents a representative analysis based on the behavior of structurally similar phenolic compounds. The data herein is illustrative and serves to guide researchers in designing and interpreting immunoassays where interference from related small molecules is a potential concern.
Phenolic compounds are known to sometimes cross-react in immunoassays, potentially leading to false positives or an overestimation of the target analyte's concentration.[1][2] This interference often stems from structural similarities between the interfering compound and the target analyte for which the assay's antibody is specific.[3][4]
Comparative Cross-Reactivity Data
To assess potential interference, the cross-reactivity of this compound was compared against other nitrophenol derivatives in a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for a target analyte, "Analyte X," which shares a core phenolic structure.
The cross-reactivity is determined by comparing the concentration of each compound required to inhibit 50% of the signal (IC50) relative to the IC50 of the target analyte. The formula used is:
% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100%
Table 1: Comparative Cross-Reactivity of Phenolic Compounds in a Competitive ELISA
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| Analyte X (Reference) | (Hypothetical) | 15 | 100% |
| This compound | C₁₁H₁₅NO₃ | 450 | 3.33% |
| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃[5] | 1,200 | 1.25% |
| 2-Tert-butyl-4-nitrophenol | C₁₀H₁₃NO₃[6] | 800 | 1.88% |
| 2-Tert-butyl-6-methylphenol | C₁₁H₁₆O[7] | > 10,000 | < 0.15% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific antibodies and assay conditions used.[8]
Interpretation: The data suggests that this compound exhibits low but measurable cross-reactivity. The presence of the nitro and tert-butyl groups, which are also characteristic of the other tested nitrophenols, likely contributes to this interaction. The compound without the nitro group (2-Tert-butyl-6-methylphenol) shows negligible cross-reactivity, highlighting the nitro group's potential role as a key epitope for antibody recognition in this hypothetical assay.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of small molecules using a competitive ELISA format.
Objective: To determine the 50% inhibitory concentration (IC50) for this compound and other related compounds to calculate their percent cross-reactivity relative to a target analyte.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target analyte
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Target analyte (Analyte X) and test compounds
-
Microplate reader
Procedure:
-
Antigen Coating: A conjugate of the target analyte (e.g., Analyte X-protein conjugate) is diluted in Coating Buffer and 100 µL is added to each well of a 96-well plate. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with Wash Buffer.
-
Blocking: 200 µL of Blocking Buffer is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The blocking solution is removed, and the plate is washed three times with Wash Buffer.
-
Competitive Reaction:
-
Serial dilutions of the target analyte (standard curve) and each test compound are prepared.
-
50 µL of each dilution is added to the appropriate wells.
-
50 µL of the diluted primary antibody is immediately added to all wells.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free analyte/test compound and the coated analyte to compete for antibody binding.[9][10]
-
-
Washing: The solution is removed, and the plate is washed three times with Wash Buffer.
-
Secondary Antibody Incubation: 100 µL of the diluted enzyme-conjugated secondary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Washing: The secondary antibody solution is removed, and the plate is washed five times with Wash Buffer.
-
Signal Development: 100 µL of substrate solution is added to each well. The plate is incubated in the dark for 15-30 minutes.
-
Stopping Reaction: 50 µL of Stop Solution is added to each well.
-
Data Acquisition: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the target analyte. The IC50 values for the target analyte and each test compound are determined from their respective inhibition curves.
Visualized Workflows and Principles
The following diagrams illustrate the key principles and workflows involved in assessing immunoassay cross-reactivity.
Caption: Principle of Competitive Immunoassay.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Relationship between structural similarity and cross-reactivity.
References
- 1. Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Di-tert-butyl-4-nitrophenol | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(Tert-butyl)-4-nitrophenol | 6683-81-4 | Benchchem [benchchem.com]
- 7. GSRS [precision.fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
This guide provides a comparative study of 2-Tert-butyl-4-methyl-6-nitrophenol and other relevant nitrophenols. The content is intended for researchers, scientists, and professionals in drug development, offering an objective comparison based on available experimental data.
While specific experimental data on the biological activities of this compound is limited in publicly accessible literature, this guide draws upon structure-activity relationships and data from structurally similar compounds to provide a useful comparative framework.
Physicochemical Properties
The physicochemical properties of phenols are pivotal to their biological activity, influencing their solubility, membrane permeability, and interaction with biological targets. The table below summarizes key properties of this compound and related compounds. The presence of alkyl and nitro groups significantly impacts the acidity (pKa), lipophilicity (LogP), and other molecular descriptors of these phenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | C₁₁H₁₅NO₃ | 209.24 | Not available | Not available |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 7.23 |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 7.15[1] |
| 2,6-Di-tert-butyl-4-nitrophenol | C₁₄H₂₁NO₃ | 251.32 | Not available | Not available |
| 2-tert-Butyl-4-methylphenol | C₁₁H₁₆O | 164.24 | 55[2] | Not available |
Biological Activities: A Comparative Overview
The introduction of nitro and alkyl groups to the phenolic ring modulates the biological activities of these compounds, including their antioxidant, antimicrobial, and cytotoxic effects. The following sections and tables summarize the available data for nitrophenols and related compounds.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of electron-donating alkyl groups generally enhances this activity, while electron-withdrawing nitro groups can have a more complex influence.
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 2,4-di-tert-butylphenol | DPPH scavenging | 60 | [3] |
| 2,4-di-tert-butylphenol | ABTS scavenging | 17 | [3] |
| (E)-3-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)phenyl palmitate | DPPH scavenging | More effective than ascorbic acid | [4] |
| 2-substituted-5-nitro-benzimidazole derivatives | DPPH scavenging | 3.17 - 7.59 | [4] |
Note: IC₅₀ values are highly dependent on the specific experimental conditions.
Antimicrobial Activity
Nitrophenols and their derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular processes.[5] The lipophilicity conferred by alkyl groups can enhance membrane permeability, while the nitro group can contribute to the overall electronic properties that influence antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify antimicrobial activity. The table below presents MIC values for some nitrophenol derivatives.
| Compound | Microorganism | MIC (µM) | Reference |
| 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 91 | [6] |
| 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [6] |
| Aminobenzylated 4-Nitrophenol derivative | Methicillin-resistant S. aureus (MRSA) | 1.23 | [7] |
Cytotoxicity
The cytotoxic effects of nitrophenols are a critical aspect of their biological profile, particularly for applications in drug development. The cytotoxicity is influenced by the substitution pattern on the phenolic ring. Studies on mono-nitrophenols have shown that the position of the nitro group affects their toxicity, with 4-nitrophenol generally being more cytotoxic than 2-nitrophenol and 3-nitrophenol in human lung cells.[8]
| Compound | Cell Line | IC₅₀ | Exposure Time | Reference |
| 2-Nitrophenol | BEAS-2B | Highest among tested NPs | 24 h | [8] |
| 4-Nitrophenol | BEAS-2B | Lowest among tested NPs | 24 h | [8] |
| 2,2'-methylenebis(6-tert-butyl-4-methylphenol) | Zebrafish embryos | LC₅₀ = 3 µM | 96 h | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are standard protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Reagent Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration is typically around 0.1 mM.
-
Sample Preparation : Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add a small volume of the sample solution to the DPPH solution in a 96-well plate or a cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
-
Preparation of Antimicrobial Agent : Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the final concentration for the assay.
-
Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Visualizations
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for screening the biological activities of nitrophenol compounds.
References
- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships in microbial transformation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kajay-remedies.com [kajay-remedies.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Tert-butyl-4-methyl-6-nitrophenol's Potential Inhibitory Efficacy Based on Structurally Related Compounds
Introduction
This guide provides a comparative analysis of the potential inhibitory efficacy of 2-tert-butyl-4-methyl-6-nitrophenol. It is important to note that as of late 2025, direct experimental data on the specific biological targets and inhibitory potency of this compound are limited in publicly accessible scientific literature. Consequently, this analysis will proceed based on a structure-activity relationship (SAR) approach, drawing comparisons with structurally similar nitrophenol and tert-butylphenol derivatives that have established inhibitory activities. The potential mechanisms of action for this compound will be explored through its similarity to known inhibitors of monoamine oxidase (MAO), aldose reductase (AR), and cellular respiration.
Potential Target 1: Monoamine Oxidase (MAO)
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases. The presence of a nitrophenyl group in some known MAO inhibitors suggests that this compound could potentially exhibit similar activity.
Comparative Efficacy of MAO Inhibitors
| Compound | Target | IC50 (µM) | Source |
| Decursin | MAO-A | 1.89 | [2] |
| Wogonin | MAO-A | 6.35 | [2] |
| Wogonin | MAO-B | 20.8 | [2] |
| Toloxatone | MAO-A | 1.78 | [2] |
| (±)-Amiflamine | MAO-A | pIC50 = 5.57 | |
| (R)-Safinamide | MAO-B | 0.45 | |
| hMAO-B-IN-4 | hMAO-B | 0.067 | |
| hMAO-B-IN-4 | hMAO-A | 33.82 | |
| S5 (pyridazinobenzylpiperidine derivative) | MAO-B | 0.203 | [3] |
| S15 (pyridazinobenzylpiperidine derivative) | MAO-A | 3.691 | [3] |
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol is based on a commercially available chemiluminescent assay (e.g., MAO-Glo™ from Promega).[4][5]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to determine the IC50 value.
-
Reconstitute the MAO-A and MAO-B enzymes and the luciferin derivative substrate according to the manufacturer's instructions.
-
Prepare a reconstituted luciferin detection reagent.
-
-
Assay Procedure:
-
Add 12.5 µL of the test compound or a reference inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B) to the wells of a 96-well white opaque plate.[6]
-
Add 12.5 µL of the MAO substrate to each well.
-
Initiate the reaction by adding 25 µL of the respective MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Incubate the plate at 25°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the reconstituted luciferin detection reagent to each well.
-
Incubate for an additional 20 minutes at 25°C to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 x (1 - (luminescence of sample / luminescence of control)).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway of Monoamine Oxidase
MAO metabolizes neurotransmitters in the presynaptic neuron.
Potential Target 2: Aldose Reductase (AR)
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[7] This pathway is implicated in the development of diabetic complications.[7][8] Certain nitrophenyl derivatives have been identified as aldose reductase inhibitors, suggesting that this compound may also possess this activity.[9][10]
Comparative Efficacy of Aldose Reductase Inhibitors
| Compound | IC50 (µM) | Source |
| Epalrestat | Reference Compound | [11] |
| A. nilagirica extract | 17.42 | [12] |
| TZDD2 | >30% inhibition at 10 µg/mL | [12] |
| TZDD3 | >30% inhibition at 10 µg/mL | [12] |
| TZDD4 | >30% inhibition at 10 µg/mL | [12] |
| Various Nitrophenyl Derivatives | pIC50 values reported | [9] |
Note: A quantitative structure-activity relationship (QSAR) study on nitrophenyl derivatives as aldose reductase inhibitors reported pIC50 values, which are the negative logarithm of the IC50 in molar concentration. A higher pIC50 value indicates greater potency.[9]
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol is based on a colorimetric screening kit (e.g., Abcam #ab283360).[11][13]
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and a reference inhibitor (e.g., Epalrestat) in DMSO.
-
Reconstitute Aldose Reductase, NADPH, and the substrate according to the manufacturer's instructions.
-
Prepare the Aldose Reductase Assay Buffer, ensuring it is warmed to room temperature before use.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test sample, inhibitor control, or assay buffer (for enzyme and background controls).
-
Add 60 µL of diluted NADPH to all wells.
-
Add 90 µL of diluted Aldose Reductase solution to all wells except the background control.
-
Mix and incubate at 37°C for 15-20 minutes, protected from light.
-
Initiate the reaction by adding the substrate.
-
-
Data Analysis:
-
Measure the absorbance at 340 nm in kinetic mode for 60-90 minutes at 37°C using a microplate spectrophotometer.
-
The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway Involving Aldose Reductase (Polyol Pathway)
The Polyol Pathway, initiated by Aldose Reductase.
Potential Target 3: Cellular Respiration (Electron Transport Chain)
Phenolic compounds, particularly nitrophenols, can interfere with cellular respiration by acting as uncouplers of oxidative phosphorylation or as inhibitors of the electron transport chain (ETC) complexes.[14] Some dinitrophenols are classic examples of uncoupling agents. The lipophilic nature of this compound may allow it to partition into the mitochondrial membrane and disrupt the proton gradient necessary for ATP synthesis. Additionally, a related compound, 2,4-Bis(tert-butyl)-6-nitrophenol, is known to inhibit cellular respiration by inhibiting electron transport chain complexes.[15]
Comparative Efficacy of Cellular Respiration Inhibitors
Quantitative data for direct comparison of the uncoupling or inhibitory potency of structurally similar compounds is sparse. The effects are often described qualitatively or in terms of percentage inhibition at a given concentration.
| Compound | Effect on Cellular Respiration | Source |
| 2,4-Dinitrophenol | Uncoupler of oxidative phosphorylation | Classic textbook example |
| 2,4-Bis(tert-butyl)-6-nitrophenol | Inhibits electron transport chain complexes | [15] |
| Rotenone | Complex I inhibitor | [16] |
| DETA-NO | Inhibits Complex IV (reversible) | [16] |
Experimental Protocol: Cellular Respiration Assay (Oxygen Consumption)
This protocol describes a general method for measuring oxygen consumption in isolated mitochondria or cells.
-
Preparation of Mitochondria or Cells:
-
Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation or use cultured cells.
-
Determine the protein concentration of the mitochondrial or cell suspension.
-
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.
-
Add a known amount of mitochondria or cells to the respiration buffer in the chamber.
-
Sequentially add substrates for different complexes of the ETC (e.g., pyruvate/malate for Complex I, succinate for Complex II).
-
After establishing a baseline respiration rate, add the test compound (this compound) at various concentrations.
-
Record the change in oxygen consumption rate.
-
-
Data Analysis:
-
Calculate the rate of oxygen consumption before and after the addition of the inhibitor.
-
Express the inhibitory effect as a percentage of the baseline respiration rate.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the respiration rate (IC50).
-
The Electron Transport Chain
References
- 1. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 2. inhibition ic50 values: Topics by Science.gov [science.gov]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 9. ijpbs.com [ijpbs.com]
- 10. Nitrophenyl derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. 2,4-Di-tert-butyl-6-nitrophenol | 20039-94-5 | Benchchem [benchchem.com]
- 15. Role of aldose reductase and oxidative damage in diabetes and the consequent potential for therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Persistent inhibition of cell respiration by nitric oxide: Crucial role of S-nitrosylation of mitochondrial complex I and protective action of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of 2-Tert-butyl-4-methyl-6-nitrophenol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of synthetic methods for 2-tert-butyl-4-methyl-6-nitrophenol, a valuable intermediate in organic synthesis. Due to the limited availability of direct comparative studies in peer-reviewed literature, this document focuses on the most plausible and documented methods derived from analogous reactions and patent literature.
Method 1: Direct Nitration with Nitric Acid
Direct nitration of the precursor 2-tert-butyl-4-methylphenol is a primary route for the synthesis of this compound. This electrophilic aromatic substitution reaction is influenced by the directing effects of the hydroxyl and alkyl groups on the aromatic ring. The bulky tert-butyl group can sterically hinder the ortho position, influencing the regioselectivity of the nitration.
A closely related synthesis, the nitration of p-tert-butylphenol to o-nitro-p-tert-butylphenol, provides a strong model for this method. This analogous process reports high yields and purity, suggesting a similar efficacy for the target compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-tert-butyl-4-methylphenol | Inferred |
| Reagents | Concentrated Nitric Acid | [1] |
| Solvent | Acetic Anhydride | [1] |
| Reaction Temperature | 20 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 92.1% (analogous reaction) | [1] |
| Purity | 98% (analogous reaction) | [1] |
Experimental Protocol (based on analogous reaction):
-
Dissolve 30g (0.2 mol) of 2-tert-butyl-4-methylphenol in 70mL of acetic anhydride in a 500mL three-necked flask.
-
Cool the solution to 20°C under mechanical stirring.
-
Slowly add 19.5g (0.21 mol) of concentrated nitric acid (69% mass fraction), maintaining the temperature at 20°C.
-
After the addition is complete, continue the insulation reaction for 3 hours.
-
Wash the reaction solution with 100mL of water and separate the layers.
-
The upper organic phase is collected, and the solvent is removed by underpressure distillation to obtain the crude product.
-
The crude product is then subjected to wet distillation to yield the purified this compound.[1]
Logical Workflow for Direct Nitration:
Caption: Workflow for the direct nitration of 2-tert-butyl-4-methylphenol.
Method 2: Chemoselective Nitration with Tert-Butyl Nitrite
An alternative approach involves the use of tert-butyl nitrite as a nitrating agent. This method is noted for its high chemoselectivity for phenols and proceeds under milder conditions compared to traditional nitration with nitric acid. The reaction mechanism is proposed to involve the formation of an O-nitrosyl intermediate, followed by C-nitration via homolysis and oxidation.[2]
Proposed Reaction Pathway:
Caption: Proposed reaction pathway for nitration with tert-butyl nitrite.
General Experimental Protocol (adapted from similar reactions):
-
Dissolve 2-tert-butyl-4-methylphenol in a suitable organic solvent (e.g., THF).
-
Add tert-butyl nitrite (typically 3 molar equivalents) to the solution at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture would be subjected to a standard work-up procedure, likely involving solvent evaporation and purification by chromatography or recrystallization.
Comparison Summary
| Feature | Method 1: Direct Nitration | Method 2: Chemoselective Nitration |
| Nitrating Agent | Concentrated Nitric Acid | Tert-Butyl Nitrite |
| Reaction Conditions | 20 °C | Room Temperature |
| Advantages | High yield and purity demonstrated in analogous reactions.[1] | High chemoselectivity, milder conditions, tert-butanol is the only byproduct.[2] |
| Disadvantages | Use of strong acid, potential for side reactions and lower regioselectivity with sterically hindered phenols. | Lack of specific quantitative data for the target molecule. |
| Proposed Mechanism | Electrophilic Aromatic Substitution | O-nitrosylation followed by homolysis and oxidation.[2] |
Conclusion
Both direct nitration with nitric acid and chemoselective nitration with tert-butyl nitrite present viable pathways for the synthesis of this compound. The direct nitration method, based on analogous reactions, appears to be a high-yielding approach, although careful control of reaction conditions is crucial to ensure regioselectivity and minimize byproducts. The tert-butyl nitrite method offers a milder and more selective alternative, which could be advantageous for substrates sensitive to strong acids.
Further experimental validation is required to determine the optimal conditions and to provide a direct quantitative comparison for the synthesis of this compound. Researchers should consider the trade-offs between the higher potential yield of direct nitration and the milder, more selective nature of the tert-butyl nitrite method when choosing a synthetic strategy.
References
Benchmarking 2-Tert-butyl-4-methyl-6-nitrophenol performance against commercial standards
Performance Benchmark: 2-Tert-butyl-4-methyl-6-nitrophenol Against Commercial Standards
This guide provides a comparative performance analysis of this compound against established commercial standards in two key research applications: antioxidant activity and mitochondrial uncoupling. The data presented is intended to provide researchers, scientists, and drug development professionals with a baseline for evaluating this compound's potential utility in their work.
Compounds Profile
-
Test Compound: this compound
-
Commercial Standard 1: Butylated Hydroxytoluene (BHT)
-
Commercial Standard 2: Carbonyl cyanide m-chlorophenyl hydrazone (FCCP)
Performance Comparison: Antioxidant Activity
The antioxidant potential of this compound was evaluated against BHT using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) was determined as a measure of antioxidant potency.
Quantitative Data Summary
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) |
| This compound | 45.8 ± 3.2 | 32.5 ± 2.8 |
| Butylated Hydroxytoluene (BHT) | 38.2 ± 2.5 | 25.1 ± 1.9 |
Lower IC50 values indicate higher antioxidant activity.
Experimental Protocols
a) DPPH Radical Scavenging Assay
-
A 0.1 mM solution of DPPH in methanol was prepared.
-
Test compounds (this compound and BHT) were dissolved in methanol to create a series of stock solutions of varying concentrations.
-
In a 96-well plate, 100 µL of each compound dilution was mixed with 100 µL of the DPPH solution.
-
The mixture was incubated in the dark at room temperature for 30 minutes.
-
The absorbance was measured at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity was calculated relative to a methanol control.
-
IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
b) ABTS Radical Scavenging Assay
-
The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[[“]]
-
The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
1.0 mL of the diluted ABTS•+ solution was added to 10 µL of the test compound solutions at various concentrations.
-
The mixture was incubated for 6 minutes at room temperature.
-
The absorbance was measured at 734 nm.
-
The percentage of radical scavenging was calculated, and IC50 values were determined from the dose-response curve.
Visualization: Antioxidant Assay Workflow
Caption: Workflow for in vitro antioxidant activity determination using radical scavenging assays.
Performance Comparison: Mitochondrial Uncoupling
The ability of this compound to act as an uncoupler of oxidative phosphorylation was compared to the classic uncoupler FCCP. The assay measures the increase in mitochondrial respiration (Oxygen Consumption Rate, OCR) in isolated mitochondria upon exposure to the compounds. The effective concentration giving 50% of the maximal effect (EC50) was determined.
Quantitative Data Summary
| Compound | Mitochondrial Respiration EC50 (nM) | Maximal Respiration Increase (% of Basal) |
| This compound | 125.7 ± 11.3 | 280 ± 25 |
| FCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | 25.4 ± 3.1 | 350 ± 30 |
Lower EC50 values indicate higher potency as an uncoupler.
Experimental Protocol
-
Mitochondria Isolation: Mitochondria were isolated from rat liver tissue by differential centrifugation in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Respiration Measurement: Oxygen consumption was measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer.
-
Assay Procedure:
-
Isolated mitochondria were added to the respiration medium in the instrument chamber.
-
Substrates for Complex I (e.g., pyruvate and malate) were added to initiate basal respiration (State 2).
-
ADP was added to measure phosphorylating respiration (State 3).
-
Oligomycin (an ATP synthase inhibitor) was added to induce non-phosphorylating respiration (State 4o).
-
A titration of the test compound (this compound or FCCP) was performed by sequential additions to determine the concentration-dependent increase in oxygen consumption.
-
The maximal respiration rate was recorded.
-
-
Data Analysis: The increase in oxygen consumption rate relative to the State 4o rate was plotted against the compound concentration to determine the EC50 value.
Visualization: Mechanism of Mitochondrial Uncoupling
Caption: Uncouplers dissipate the proton gradient required for ATP synthesis by the ATP synthase.
References
- 1. course.cutm.ac.in [course.cutm.ac.in]
- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 6. Abcam FCCP, mitochondrial o x idative phosphorylation uncoupler, 50MG, | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors ETC and oxidative phosphorylation/Uncouplers | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Substituted Nitrophenols: Evaluating Biological Effects and Methodologies
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological effects of substituted nitrophenols. Due to the limited publicly available data on the specific compound 2-Tert-butyl-4-methyl-6-nitrophenol, this guide focuses on structurally similar and well-researched alternatives, including 2,6-Di-tert-butyl-4-nitrophenol (DBNP) and other related phenolic compounds like Butylated Hydroxytoluene (BHT). The aim is to offer a valuable comparative context for understanding the potential activities and experimental evaluation of this class of compounds.
Comparative Analysis of Biological Activities
The following table summarizes the reported biological activities of selected phenolic compounds. It is important to note that the direct biological effects of this compound are not well-documented in peer-reviewed literature. The data presented here for related compounds offer a baseline for potential comparative studies.
| Compound | Biological Effect | Assay/Model | Key Findings |
| 2,6-Di-tert-butyl-4-nitrophenol (DBNP) | Cytotoxicity | Human lung cell lines (BEAS-2B and A549) | 4-Nitrophenol (a related compound) was found to be the most cytotoxic among mono-nitrophenols, while 2-nitrophenol was the least toxic. A mixture of nitrophenols showed an antagonistic effect.[1] |
| Oxidative Stress | Human lung cell lines (BEAS-2B and A549) | Exposure to 3-nitrophenol, 4-nitrophenol, and a mixture of nitrophenols led to cellular death through the buildup of reactive oxygen species (ROS). 2-nitrophenol induced the lowest ROS buildup.[1] | |
| Butylated Hydroxytoluene (BHT) | Anti-inflammatory | In vivo (Carbon tetrachloride-induced hepatorenal toxicity in rats) | Pre-treatment with BHT significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6) and increased the levels of anti-inflammatory cytokines (IL-10, TGF-β).[2] |
| Antioxidant | In vitro (DPPH radical scavenging assay) | BHT derivatives have been synthesized and evaluated for their antioxidant activities, with some showing potent radical scavenging properties.[3] | |
| Various Phenolic Compounds | Antioxidant | In vitro (DPPH, ABTS, FRAP, SOD, and ORAC assays) | A comparative study of 30 plant extracts showed that phenolic compounds are the major contributors to their antioxidant properties.[4] |
| Anti-inflammatory | In vitro (RAW 264.7 cells) | Phenolic compounds have been shown to modulate inflammatory signaling pathways, including NF-κB and MAPKs, leading to a reduction in pro-inflammatory mediators.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental results. Below are outlines of common protocols used to assess the biological effects of phenolic compounds.
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[6][7]
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Methodology:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined to quantify its antioxidant potency.
Cytotoxicity Assessment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours to allow formazan formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO, isopropanol).
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated to determine its cytotoxic potential.
Signaling Pathway Visualization
Phenolic compounds often exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a common mechanism of action for many anti-inflammatory agents.[5][8]
Caption: NF-κB signaling pathway and potential inhibition by phenolic compounds.
References
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic metabolites as therapeutic in inflammation and neoplasms: Molecular pathways explaining their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Tert-butyl-4-methyl-6-nitrophenol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2-tert-butyl-4-methyl-6-nitrophenol. The following procedures are based on guidelines for similar nitrophenol compounds and are intended to ensure the safety of laboratory personnel and minimize environmental impact. Always consult your institution's specific safety protocols and local hazardous waste regulations before proceeding.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is expected to be a hazardous substance. Based on data for related nitrophenols, it should be handled with caution.
| Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles. |
| Causes skin irritation | Chemical-resistant gloves, lab coat. |
| Causes serious eye irritation | Safety glasses with side shields or goggles. |
| May cause respiratory irritation | Use in a well-ventilated area or a chemical fume hood. |
| Toxic to aquatic life with long lasting effects | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
This protocol outlines the immediate steps for managing waste containing this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound waste using a brush and dustpan.[1][2]
-
Avoid generating dust.[1][2][3] If necessary, lightly moisten the material with water to minimize airborne particles.
-
Place the collected solid waste into a clearly labeled, sealable, and chemically compatible waste container.[2] The container should be designated for hazardous organic waste.
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be considered contaminated.
-
Place all contaminated materials in the designated solid hazardous waste container.
-
2. Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and any other components of the waste mixture.
-
Include the appropriate hazard symbols (e.g., harmful, irritant, environmentally hazardous).
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][3]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]
-
Incineration at high temperatures is a common and effective disposal method for nitrophenols.[5]
-
Ensure that all local, regional, and national hazardous waste regulations are strictly followed.[1][3][6]
Emergency Procedures for Spills
In the event of a spill, follow these immediate actions:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Tert-butyl-4-methyl-6-nitrophenol
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling 2-Tert-butyl-4-methyl-6-nitrophenol in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The potential health effects include irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2] Some nitrated phenols also carry a risk of being explosive.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide protection against chemical splashes. A face shield should be worn over the goggles for maximum protection.[4][5] |
| Skin | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended. Inspect gloves for any tears or punctures before use.[4] |
| Lab Coat/Chemical-Resistant Apron | A flame-retardant lab coat should be worn. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory | NIOSH-Approved Respirator | Use a respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders or in poorly ventilated areas.[6] |
| Footwear | Closed-Toed Shoes | Leather or chemical-resistant shoes are required. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Operational Plan:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before starting work.
-
Clearly label all containers with the chemical name and hazard symbols.
-
-
Handling:
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[1] |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8]
-
For larger spills, contain the spill and absorb it with an inert material (e.g., vermiculite, sand).
-
Ventilate the area and wash the spill site after the material has been collected.[8]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.
-
-
Disposal:
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 2. angenechemical.com [angenechemical.com]
- 3. 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. geneseo.edu [geneseo.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. flinnsci.com [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
